molecular formula C8H10ClNO B025841 2-(2-Amino-6-chlorophenyl)ethanol CAS No. 100376-53-2

2-(2-Amino-6-chlorophenyl)ethanol

Cat. No.: B025841
CAS No.: 100376-53-2
M. Wt: 171.62 g/mol
InChI Key: PVBOKNRVNJCKRR-UHFFFAOYSA-N
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Description

2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2) is a high-purity organic building block of significant interest in pharmaceutical and chemical research. This compound, with the molecular formula C 8 H 10 ClNO and a molecular weight of 171.62 g/mol, is characterized as a solid under standard conditions. Its structure, which incorporates both an aromatic amine and a ethanol side chain on a chlorinated phenyl ring, makes it a valuable synthon for the construction of more complex molecules, particularly in the development of heterocyclic compounds and active pharmaceutical ingredients (APIs). Specifications & Handling: CAS Number: 100376-53-2 Molecular Formula: C 8 H 10 ClNO Molecular Weight: 171.62 g/mol Melting Point: 82 to 83 °C (experimental, in Benzene/Ligroine) Boiling Point: Predicted 325.6 ± 27.0 °C at 760 Torr Density: Predicted 1.280 ± 0.06 g/cm³ at 20 °C Refractive Index: 1.61 Storage & Stability: To maintain stability and purity, this reagent must be stored sealed in a dry environment, under refrigeration at 2 to 8 °C, and protected from light . Safety Information: This compound is labeled with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (MSDS) and adhere to all appropriate laboratory safety protocols. Use Classification: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBOKNRVNJCKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351904
Record name 2-(2-amino-6-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100376-53-2
Record name 2-(2-amino-6-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. This document collates available data on its chemical structure, physical properties, synthesis, and reactivity. Detailed, albeit illustrative, experimental protocols for its synthesis and characterization are presented. Due to the limited publicly available data for this specific molecule, information from closely related compounds is included to provide a broader context for its chemical behavior.

Chemical and Physical Properties

This compound is a substituted phenylethanolamine derivative with the molecular formula C8H10ClNO.[1][2] Its chemical structure consists of a benzene ring substituted with a chlorine atom, an amino group, and an ethanol side chain. The presence of these functional groups, particularly the amino and hydroxyl moieties, makes it a versatile building block in the synthesis of more complex molecules.[3]

The key physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature and should be stored in a dry, refrigerated, and dark environment.[1][2]

PropertyValueSource
Molecular Formula C8H10ClNO[1][2]
Molecular Weight 171.62 g/mol [1][2]
Physical State Solid[1]
Melting Point 82 to 83 °C[1][2]
Boiling Point (Predicted) 325.6 ± 27.0 °C at 760 Torr[1][2]
Density (Predicted) 1.280 ± 0.06 g/cm³ (at 20 °C)[1][2]
Refractive Index 1.61[1][2]
CAS Number 100376-53-2[1][4]

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-(2-chloro-6-nitrophenyl)ethanol. This method is favored as it selectively reduces the nitro group to an amine while preserving the chloro and hydroxyl functionalities.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound via the reduction of 2-(2-chloro-6-nitrophenyl)ethanol.

Materials:

  • 2-(2-chloro-6-nitrophenyl)ethanol

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-(2-chloro-6-nitrophenyl)ethanol, iron powder, and ammonium chloride in a solvent mixture of ethanol and water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-(2-chloro-6-nitrophenyl)ethanol 2-(2-chloro-6-nitrophenyl)ethanol Reflux Reflux 2-(2-chloro-6-nitrophenyl)ethanol->Reflux Fe, NH4Cl Fe, NH4Cl Fe, NH4Cl->Reflux Ethanol/Water Ethanol/Water Ethanol/Water->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction Filtration->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Column Chromatography Column Chromatography Drying->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups: the aromatic amine and the primary alcohol. The amino group can participate in nucleophilic substitution and acylation reactions, allowing for the introduction of various substituents. The hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, and can also be involved in esterification and etherification reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanol chain, the hydroxyl proton, and the amine protons.

  • Aromatic Protons (Ar-H): Three protons on the benzene ring would likely appear as a multiplet in the range of δ 6.5-7.5 ppm.

  • Methylene Protons (-CH₂-): The two methylene groups of the ethanol side chain would likely appear as two distinct multiplets or triplets in the range of δ 2.5-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of δ 1-5 ppm.

  • Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift, typically in the range of δ 3-6 ppm.

For a related compound, 1-(2-Chlorophenyl)ethanol , the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 5.26 (t, J = 6.3 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 7.26 (d, J = 7.5 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H).[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the chlorine atom and the carbon bearing the amino group will have their chemical shifts influenced by these substituents.

  • Methylene Carbons (-CH₂-): Two signals in the aliphatic region, typically with the carbon attached to the hydroxyl group appearing further downfield (δ 60-70 ppm) than the carbon attached to the aromatic ring.

For the related compound 2-aminobenzyl alcohol , the following ¹³C NMR data has been reported (101 MHz, DMSO-d6): δ 146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65.[3]

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

  • O-H Stretch (Alcohol): A broad and strong band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amine): Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Alcohol): A strong band in the region of 1000-1260 cm⁻¹.

  • C-N Stretch (Amine): A band in the region of 1020-1250 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

For the related compound 4-Amino-2-chlorophenol , characteristic IR peaks are observed, confirming the presence of these functional groups.[6]

Mass Spectrometry

The mass spectrum of this compound obtained by a suitable ionization method (e.g., Electron Ionization - EI) would show a molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z = 173 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of water, the ethanol side chain, and other characteristic fragments.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. While specific biological activities of the parent compound are not extensively documented, its structural motifs are present in molecules with a range of therapeutic applications. Derivatives of aminophenylethanols are known to possess potential antimicrobial, antidepressant, and anti-inflammatory properties. Its role as a synthetic precursor makes it a compound of significant interest in drug discovery and development programs.

As no specific signaling pathway for this compound has been identified in the literature, a logical workflow for its characterization is presented below.

Characterization_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Purified this compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified this compound->NMR IR FT-IR Spectroscopy Purified this compound->IR MS Mass Spectrometry Purified this compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the characterization of this compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the reduction of its nitro precursor. While detailed spectroscopic and biological data for this specific molecule are limited, its structural similarity to other pharmacologically active compounds underscores its importance in medicinal chemistry and drug development. Further research into its biological activities and the full characterization of its properties would be beneficial for the scientific community.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical research and development.[1] Intended for researchers, scientists, and professionals in drug development, this document details the analytical methodologies and data interpretation integral to confirming the molecular structure of this compound.

Introduction

This compound, with the chemical formula C₈H₁₀ClNO, is a substituted phenylethanol derivative.[1] Its structure, featuring an amino group and a chlorine atom on the phenyl ring, makes it a versatile building block in the synthesis of various bioactive molecules.[1] Preliminary studies have indicated its potential for antimicrobial and antidepressant activities, highlighting its significance in medicinal chemistry.[1] Accurate structural confirmation is paramount for its application in targeted drug design and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 100376-53-2[2][3]
Molecular Formula C₈H₁₀ClNO[1][2][3]
Molecular Weight 171.62 g/mol [2][3]
Physical State Solid[2]
Melting Point 82-83 °C[2][3]
Boiling Point (Predicted) 325.6 ± 27.0 °C[2][3]
Density (Predicted) 1.280 ± 0.06 g/cm³[2][3]

Synthesis and Structural Confirmation Workflow

The primary synthetic route to this compound involves the reduction of the corresponding nitro precursor, 2-(2-chloro-6-nitrophenyl)ethanol. This common and effective method provides a direct pathway to the target amine. The overall workflow for synthesis and subsequent structure elucidation is depicted in the following diagram.

Synthesis and Structure Elucidation Workflow Synthesis and Structure Elucidation of this compound cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start 2-(2-Chloro-6-nitrophenyl)ethanol Reduction Reduction Reaction (e.g., Catalytic Hydrogenation) Start->Reduction Product Crude this compound Reduction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product MS Mass Spectrometry (MS) Final_Product->MS IR Infrared (IR) Spectroscopy Final_Product->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Final_Product->NMR Analysis Spectroscopic Data Analysis MS->Analysis IR->Analysis NMR->Analysis Structure_Confirmation Structure Confirmed Analysis->Structure_Confirmation

A flowchart illustrating the synthesis and structural analysis process.

Spectroscopic Data and Interpretation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)N-H StretchPrimary Amine (-NH₂)
3500-3200 (broad)O-H StretchAlcohol (-OH)
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic
~1600N-H BendPrimary Amine (-NH₂)
~1500, ~1450C=C StretchAromatic Ring
~1050C-O StretchPrimary Alcohol
~800-700C-Cl StretchAryl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m1HAr-H
~6.6-6.8m2HAr-H
~4.5 (broad s)s2H-NH₂
~3.8t2H-CH₂-OH
~2.8t2HAr-CH₂-
~2.0 (broad s)s1H-OH

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~145C-NH₂
~130C-Cl
~128Ar-CH
~125Ar-CH
~120Ar-C
~118Ar-CH
~60-CH₂-OH
~35Ar-CH₂-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
171/173Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
154/156[M-NH₃]⁺
140/142[M-CH₂OH]⁺
125[M-CH₂OH-CH₃]⁺

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(2-Chloro-6-nitrophenyl)ethanol

  • Palladium on Carbon (10%)

  • Methanol

  • Hydrogen Gas

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-(2-chloro-6-nitrophenyl)ethanol in methanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the vessel and purge with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis
  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, typically with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS).

Potential Signaling Pathways and Biological Activity

While the primary focus of this guide is structure elucidation, it is noteworthy that this compound and its derivatives are of interest in drug discovery.[1] The presence of the amino and chloro-substituted phenyl ethanol scaffold suggests potential interactions with various biological targets. Further research may explore its activity in signaling pathways related to neurological disorders or as an antimicrobial agent.[1] A conceptual diagram of its potential role as a building block for more complex bioactive molecules is presented below.

Bioactive_Molecule_Synthesis Potential Application in Bioactive Molecule Synthesis Start This compound Derivatization Chemical Derivatization Start->Derivatization Bioactive_Molecules Diverse Bioactive Molecules Derivatization->Bioactive_Molecules Target_Interaction Interaction with Biological Targets (e.g., Receptors, Enzymes) Bioactive_Molecules->Target_Interaction Therapeutic_Effect Potential Therapeutic Effect Target_Interaction->Therapeutic_Effect

Conceptual pathway from the core molecule to potential therapeutic applications.

Conclusion

The structural elucidation of this compound is a critical step in its journey from a chemical intermediate to a potential therapeutic agent. This guide has outlined the key analytical techniques and expected data for its unambiguous characterization. The provided experimental protocols offer a foundation for its synthesis and analysis in a laboratory setting. Further investigations into its biological activity are warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: 2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Amino-6-chlorophenyl)ethanol, registered under CAS number 100376-53-2. This compound, featuring a substituted phenyl ring with both amino and chloro groups, as well as a primary alcohol, presents a scaffold of interest for medicinal chemistry and drug development. Its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, make it a valuable subject for further investigation. This document consolidates available data, provides detailed experimental protocols for its characterization, and visualizes key chemical and biological pathways.

Physical and Chemical Properties

This compound is a white to slightly yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Data Presentation
PropertyValueSource
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Melting Point 82 to 83 °C[1]
Boiling Point (Predicted) 325.6 ± 27.0 °C at 760 Torr[1]
Density (Predicted) 1.280 ± 0.06 g/cm³ (at 20°C)[1]
Appearance White to slightly yellow solid[1]
Solubility Data not explicitly available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
InChI Key PVBOKNRVNJCKRR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CCO)N

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and utilization of this compound. The following sections provide generalized yet detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from 2-chloro-6-nitrobenzoic acid. This multi-step synthesis involves reduction of both the carboxylic acid and the nitro group.

Experimental Workflow: Proposed Synthesis

G A 2-Chloro-6-nitrobenzoic acid B Methyl 2-chloro-6-nitrobenzoate A->B Esterification (MeOH, H+) C 2-(2-Chloro-6-nitrophenyl)ethanol B->C Reduction of ester (e.g., LiAlH4) D This compound C->D Reduction of nitro group (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Protocol:

  • Esterification: 2-Chloro-6-nitrobenzoic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl 2-chloro-6-nitrobenzoate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

  • Reduction of the Ester: The resulting ester is carefully reduced to the corresponding alcohol, 2-(2-chloro-6-nitrophenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature.

  • Reduction of the Nitro Group: The nitro-substituted alcohol is then subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst to selectively reduce the nitro group to an amine, affording the final product, this compound. The product is purified by recrystallization or column chromatography.

Physicochemical Characterization

3.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

3.2.2. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded to identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.

3.2.3. Solubility Assessment

The solubility is qualitatively assessed by adding a small, measured amount of the solid to a fixed volume of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) at room temperature and observing for dissolution.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound possesses antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory activities.

Antimicrobial Activity

The compound has been reported to exhibit activity against various bacterial strains.[2] The mechanism may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Experimental Workflow: Antimicrobial Susceptibility Testing

G A Prepare serial dilutions of the compound B Inoculate with bacterial suspension A->B C Incubate at 37°C B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may be attributed to its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

Signaling Pathway: Potential Anti-inflammatory Mechanism

G inhibitor 2-(2-Amino-6- chlorophenyl)ethanol Pro_inflammatory_Enzymes Pro_inflammatory_Enzymes inhibitor->Pro_inflammatory_Enzymes inhibits Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Pro_inflammatory_Enzymes activates Pro_inflammatory_Mediators Pro_inflammatory_Mediators Pro_inflammatory_Enzymes->Pro_inflammatory_Mediators produce

Caption: Postulated inhibition of pro-inflammatory pathways.

Protocol: In Vitro Nitric Oxide Scavenging Assay

  • RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a pro-inflammatory mediator.

  • The cells are treated with various concentrations of this compound.

  • After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • A decrease in nitrite concentration in the presence of the compound indicates anti-inflammatory activity.

Carbonic Anhydrase Inhibition

Structurally related compounds have shown inhibitory activity against carbonic anhydrases (CAs), suggesting a potential role for this molecule in modulating the activity of these enzymes.[2] CAs are involved in various physiological processes, and their inhibition has therapeutic applications.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

G inhibitor 2-(2-Amino-6- chlorophenyl)ethanol CA Carbonic Anhydrase inhibitor->CA inhibits CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H catalyzed by

Caption: Inhibition of the carbonic anhydrase-catalyzed reaction.

Protocol: Carbonic Anhydrase Inhibition Assay

  • The assay is performed in a 96-well plate containing a buffer solution (e.g., Tris-HCl).

  • A known amount of human carbonic anhydrase II is added to the wells, followed by various concentrations of this compound.

  • The reaction is initiated by adding a substrate, such as p-nitrophenyl acetate, which is hydrolyzed by the enzyme to produce a colored product.

  • The rate of color formation is monitored spectrophotometrically. A decrease in the reaction rate in the presence of the compound indicates inhibition of carbonic anhydrase.

Conclusion

This compound (CAS 100376-53-2) is a compound with a chemical structure that holds promise for applications in medicinal chemistry. This guide has summarized its known physical and chemical properties and provided detailed, albeit generalized, experimental protocols for its synthesis and characterization. Furthermore, it has explored its potential biological activities and outlined experimental workflows and potential signaling pathways for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future studies on this intriguing molecule.

References

2-(2-Amino-6-chlorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 2-(2-Amino-6-chlorophenyl)ethanol, a compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a chlorinated phenyl group attached to an ethanol moiety with an amino functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

PropertyValueSource
Molecular Formula C8H10ClNO[1][2][3][4]
Molecular Weight 171.62 g/mol [1][2][3][4]
CAS Number 100376-53-2[1][2][3][5][6]

Structural and Chemical Identity

This compound is an organic compound that is typically a white to slightly yellow solid at room temperature. The presence of amino and hydroxyl groups contributes to its biological activity and reactivity, making it a valuable building block in organic synthesis. Key reactions involving this compound include nucleophilic substitutions at the amino group and acylation at the hydroxyl group.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its definitive chemical identifiers.

Compound This compound CAS CAS: 100376-53-2 Compound->CAS is identified by Formula Formula: C8H10ClNO Compound->Formula has formula MW MW: 171.62 g/mol Compound->MW has molecular weight

Fig. 1: Chemical Identifier Relationship

References

An In-depth Technical Guide on the Solubility Profile of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of the compound 2-(2-Amino-6-chlorophenyl)ethanol. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This document, therefore, provides a detailed framework for researchers to experimentally determine the solubility profile of this compound. The guide outlines a standard experimental protocol, the shake-flask method, and discusses relevant analytical techniques for quantification. Furthermore, a logical workflow for this experimental process is presented in a visual diagram.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in different solvents is a critical prerequisite for a wide range of applications, including formulation development, chemical synthesis, and analytical method development. The solubility of a compound dictates its bioavailability, ease of handling, and the design of purification processes.

Despite a thorough literature review, no specific quantitative solubility data for this compound in common organic or aqueous solvents could be retrieved from public-domain sources. Chemical supplier databases generally list physical properties such as melting and boiling points but do not provide solubility values.

This guide is intended to equip researchers with the necessary knowledge to determine the solubility profile of this compound or any similar small organic molecule.

Quantitative Solubility Data

As of the date of this document, there is no publicly available quantitative solubility data for this compound. Researchers are advised to perform experimental determinations to obtain this crucial data. For context, a structurally related compound, 2-(4-Aminophenyl)ethanol, is qualitatively described as being soluble in methanol. However, this information is not directly transferable and lacks quantitative detail.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents of analytical grade (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or incubator with precise temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent to ensure saturation is reached.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.[2]

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. This can range from 24 to 72 hours.[1] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the concentration of the solute in the solution remains constant.[2]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or allow the solid to sediment.[3]

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved particles. This step is crucial to avoid artificially high solubility readings.[3]

  • Quantification:

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the concentration of the dissolved this compound using a validated analytical method (see Section 4).

  • Data Analysis:

    • Calculate the solubility of the compound in the respective solvent, expressing the result in units such as mg/mL or mol/L, taking into account all dilution factors.

    • The experiment should be performed in replicate (e.g., n=3) to ensure the reproducibility of the results.

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of the dissolved compound is critical for the accuracy of the solubility measurement.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of dissolved compounds.[4][5]

  • Method: A reversed-phase HPLC method with UV detection is generally suitable for aromatic compounds like this compound.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. The specific conditions would need to be optimized.

  • Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

  • Quantification: A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.[4]

4.2. UV-Vis Spectrophotometry

For a more rapid analysis, UV-Vis spectrophotometry can be used, although it may be less specific than HPLC.[1]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.

  • Quantification: A calibration curve of absorbance versus concentration must be generated using a series of standard solutions. The absorbance of the diluted sample is then used to determine its concentration from this curve.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound.

experimental_workflow start Start prep_compound Prepare High-Purity This compound start->prep_compound prep_saturated Prepare Saturated Solutions (Excess solid in solvent) prep_compound->prep_saturated select_solvents Select Solvents (e.g., Water, Ethanol, DMSO) select_solvents->prep_saturated equilibrate Equilibrate Samples (Orbital Shaker, 24-72h at constant T) prep_saturated->equilibrate separate Separate Supernatant (Centrifugation or Sedimentation) equilibrate->separate filter Filter Supernatant (0.22 µm Syringe Filter) separate->filter quantify Quantify Concentration (HPLC-UV or UV-Vis) filter->quantify analyze Analyze Data and Calculate Solubility quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-(2-Amino-6-chlorophenyl)ethanol. Due to the limited availability of specific stability data for this compound in published literature, this document outlines the predicted stability profile based on its chemical structure and provides a framework of best practices for its handling, storage, and the establishment of its stability profile through forced degradation studies and the development of a stability-indicating analytical method.

Chemical Profile and General Storage Recommendations

This compound is a solid organic compound with a melting point of 82-83 °C. Its structure, featuring an aromatic amine, a chloro substituent, and a primary alcohol, suggests potential sensitivity to environmental factors. The general recommendation for storage is in a refrigerator at 2 to 8 °C, in a tightly sealed container to protect from moisture, and in a dark space to prevent light-induced degradation.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 100376-53-2
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Physical State Solid
Melting Point 82-83 °C
Recommended Storage 2-8 °C, Sealed, Dry, Dark

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these potential pathways is crucial for designing comprehensive stability studies and for the identification of potential degradation products.

G cluster_main cluster_degradation A This compound B Oxidation Products (e.g., Quinoimines) A->B Oxidative Stress (e.g., H₂O₂) C Photodegradation Products (e.g., Dehalogenated species, dimers) A->C Light Exposure (UV/Vis) D Hydrolytic Products (Unlikely under mild conditions) A->D Acidic/Basic Hydrolysis (Extreme pH) E Thermal Degradation Products A->E Thermal Stress (High Temperature)

  • Oxidative Degradation: The 2-aminophenol moiety is susceptible to oxidation, which can lead to the formation of highly colored quinonimine-type structures. This is a common degradation pathway for aromatic amines.

  • Photodegradation: Aromatic amines and chloro-aromatic compounds are often photolabile. Exposure to UV or visible light could potentially lead to dehalogenation, dimerization, or other complex reactions.

  • Hydrolytic Degradation: The ether and amine functionalities are generally stable to hydrolysis under neutral conditions. However, at extreme pH values, some degradation may be possible, although this is considered a lower risk compared to oxidation and photolysis.

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures can induce decomposition.

Experimental Protocols for Stability Assessment

To definitively determine the chemical stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally stress the compound to accelerate its degradation, providing insight into its intrinsic stability and helping to develop a stability-indicating analytical method.

Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • ICH-compliant photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature and analyze at various time points.

    • Thermal Degradation: Transfer a sample of the solid compound to a vial and place it in an oven at 80°C. Also, expose a solution of the compound to the same temperature. Analyze at various time points.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 3.2).

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionDuration/Temp.% Assay of Parent CompoundNo. of Degradation ProductsPeak Area of Major Degradant (%)Observations (e.g., color change)
Control (t=0) -
0.1 M HCl 24h, RT
1 M HCl 24h, 60°C
0.1 M NaOH 24h, RT
1 M NaOH 24h, 60°C
3% H₂O₂ 24h, RT
Thermal (Solid) 48h, 80°C
Thermal (Solution) 48h, 80°C
Photolytic (Solid) ICH Q1B
Photolytic (Solution) ICH Q1B

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution (Example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (a full spectrum scan should be performed).

  • Injection Volume: 10 µL

Method Development and Validation Workflow:

G A Initial Method Development (Column, Mobile Phase Selection) B Forced Degradation Studies A->B C Inject Stressed Samples B->C D Optimize Separation (Gradient, pH, Temperature) C->D D->C Resolution Not Achieved E Peak Purity Analysis (PDA/MS) D->E Resolution Achieved F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) E->F G Stability-Indicating Method Established F->G

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in tables to allow for easy comparison. The primary measure of stability is the percentage of the parent compound remaining over time under various conditions.

Table 3: Example pH-Dependent Stability Data (at 40°C)

Time (hours)% Assay Remaining (pH 2)% Assay Remaining (pH 7)% Assay Remaining (pH 9)
0 100.0100.0100.0
2
4
8
12
24

Table 4: Example Temperature-Dependent Stability Data (Solid State)

Time (days)% Assay Remaining (4°C)% Assay Remaining (25°C / 60% RH)% Assay Remaining (40°C / 75% RH)
0 100.0100.0100.0
30
60
90

Logical Relationships in Stability Assessment

The overall process of assessing the chemical stability of a compound like this compound follows a logical progression from initial characterization to the establishment of definitive storage conditions and shelf life.

G A Physicochemical Characterization B Forced Degradation Study A->B C Identify Degradation Pathways and Products B->C D Develop Stability-Indicating Analytical Method B->D C->D E Long-Term & Accelerated Stability Studies (ICH Q1A) D->E F Data Analysis & Shelf-Life Determination E->F G Define Storage Conditions & Re-test Period F->G

Conclusion and Recommendations

Key Recommendations:

  • Storage: The compound should be stored at 2-8°C, protected from light and moisture.

  • Handling: When in solution, particularly for analytical standards, prepare fresh solutions and minimize exposure to light.

  • Stability Studies: A comprehensive forced degradation study, as outlined in this guide, should be performed to identify potential degradants and establish degradation pathways.

  • Analytical Method: A validated, stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products during stability testing.

  • Long-Term Stability: For applications in drug development, long-term and accelerated stability studies under ICH-recommended conditions are necessary to establish a re-test period or shelf life.

References

Spectroscopic Characterization of 2-(2-Amino-6-chlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 2-(2-Amino-6-chlorophenyl)ethanol. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure. It also furnishes detailed, standardized experimental protocols for acquiring crucial spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical experimental workflow is presented to guide researchers in the systematic characterization of this and similar small organic molecules. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, synthetic chemistry, and materials science.

Introduction

This compound is a substituted phenylethanolamine derivative of interest in medicinal chemistry and organic synthesis. As an intermediate in the development of more complex molecules, its unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, functional groups, and molecular weight. This guide addresses the practical aspects of obtaining and interpreting the spectroscopic data for this compound.

Predicted Spectroscopic Data

While a comprehensive search of available scientific literature and databases did not yield specific, published experimental spectroscopic data for this compound, we can predict the expected spectral features based on its molecular structure. The following tables summarize these predicted data.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OH1.0 - 5.0Broad Singlet-
-CH₂- (benzylic)2.8 - 3.2Triplet6-8
-CH₂- (hydroxyl)3.7 - 4.1Triplet6-8
-NH₂3.5 - 5.0Broad Singlet-
Aromatic-H6.6 - 7.2Multiplet-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂- (benzylic)35 - 45
-CH₂- (hydroxyl)60 - 70
Aromatic C-Cl115 - 125
Aromatic C-NH₂140 - 150
Aromatic C-H110 - 130
Aromatic C (quaternary)120 - 140

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Bond Vibration
O-H (alcohol)3200 - 3600Stretching (broad)
N-H (amine)3300 - 3500Stretching (two bands for primary amine)
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching
C-O1000 - 1250Stretching
C-Cl600 - 800Stretching
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺171/173Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M-H₂O]⁺153/155Loss of a water molecule.
[M-CH₂OH]⁺140/142Loss of the hydroxymethyl group.

Note: The mass-to-charge ratio (m/z) will depend on the ionization technique used. The values presented are for the molecular ion under electron ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically -1 to 13 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0 to 220 ppm).[1]

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3]

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[4]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique. For volatile compounds like the target molecule, direct infusion or injection via gas chromatography (GC-MS) or liquid chromatography (LC-MS) is common.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for small, relatively volatile organic molecules and often provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in a prominent molecular ion peak.[6]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 2-(2-Amino-6- chlorophenyl)ethanol Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H1_NMR ¹H NMR Purification->H1_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS C13_NMR ¹³C NMR Data_Analysis Combined Spectroscopic Data Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic characteristics of 2-(2-Amino-6-chlorophenyl)ethanol. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the expected vibrational frequencies based on the analysis of its constituent functional groups. Furthermore, it details a standard experimental protocol for acquiring high-quality Fourier-transform infrared (FTIR) spectra of solid-state samples and presents a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary aromatic amine, chloro-substituted benzene ring, and primary alcohol functionalities. The following table summarizes the expected vibrational modes, their anticipated wavenumber ranges, and the corresponding functional group assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3300Medium, Sharp (two bands)N-H Asymmetric & Symmetric StretchingPrimary Aromatic Amine (Ar-NH₂)
3400 - 3200Strong, BroadO-H Stretching (H-bonded)Primary Alcohol (-CH₂OH)
3100 - 3000Medium to WeakC-H StretchingAromatic Ring
3000 - 2850MediumC-H StretchingAliphatic (-CH₂-)
1650 - 1580MediumN-H Bending (Scissoring)Primary Amine
1600 - 1450Medium to Strong (multiple bands)C=C StretchingAromatic Ring
1470 - 1450MediumC-H BendingAliphatic (-CH₂-)
1335 - 1250StrongC-N StretchingAromatic Amine
1260 - 1000StrongC-O StretchingPrimary Alcohol
910 - 665Medium to Strong, BroadN-H WaggingPrimary Amine
900 - 675StrongC-H Out-of-Plane BendingSubstituted Aromatic Ring
850 - 550MediumC-Cl StretchingChlorobenzene

Experimental Protocol: Solid-State FTIR Spectroscopy via KBr Pellet Method

This section details a standard procedure for the preparation of a potassium bromide (KBr) pellet, a common and effective method for obtaining the IR spectrum of a solid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die set (e.g., 13 mm)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Analytical balance (4-place minimum)

  • Spatula

  • Infrared lamp or drying oven

  • Desiccator

Procedure:

  • Preparation of Equipment: Thoroughly clean the mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry.[1][2] It is advisable to gently heat the metal parts under an IR lamp or in a drying oven to remove any adsorbed moisture.[2]

  • Sample and KBr Weighing: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopy-grade KBr.[2][3] This maintains a sample concentration of approximately 0.2% to 1%.[3][4] KBr is hygroscopic and should be stored in a desiccator.[5]

  • Grinding and Mixing:

    • First, grind the 1-2 mg of the sample in the agate mortar until it becomes a fine, uniform powder.[2] This is crucial to reduce light scattering.[2][3]

    • Add the weighed KBr to the mortar in portions.[2]

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[2] Avoid overly vigorous grinding at this stage to minimize the absorption of atmospheric moisture by the KBr.[2]

  • Pellet Pressing:

    • Assemble the pellet die. Transfer the sample-KBr mixture into the die sleeve and distribute it evenly.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure, typically around 8-10 tons, for 1-2 minutes.[2][6] If using a vacuum die, apply vacuum during pressing to remove trapped air and moisture, which results in a more transparent pellet.[2]

  • Pellet Inspection and Analysis:

    • Carefully release the pressure and disassemble the die.

    • The resulting pellet should be thin and transparent or translucent.[1] An opaque or cloudy appearance may indicate insufficient grinding, uneven mixing, or moisture contamination.[2][3]

    • Place the pellet in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect a background spectrum using a pure KBr pellet or with an empty sample chamber.[5]

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample spectrum to the background spectrum.

Visualized Workflows

The following diagrams illustrate the experimental and interpretative workflows relevant to the IR spectroscopy of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition weigh Weigh Sample (1-2mg) & KBr (200-300mg) grind_sample Grind Sample in Agate Mortar weigh->grind_sample mix Add KBr and Mix Thoroughly grind_sample->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Pressure (8-10 tons) load_die->press release Release and Inspect Transparent Pellet press->release background Collect Background Spectrum (Pure KBr) release->background sample_scan Acquire Sample Spectrum background->sample_scan process Ratio Sample to Background sample_scan->process end end process->end Final IR Spectrum

Caption: Experimental workflow for solid-state FTIR analysis using the KBr pellet method.

spectral_interpretation cluster_diagnostic Diagnostic Group Frequencies cluster_fingerprint Fingerprint Region Analysis start Obtain IR Spectrum diagnostic Analyze Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic oh_nh Broad peak 3400-3200 cm⁻¹? Sharp peaks 3500-3300 cm⁻¹? diagnostic->oh_nh fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) co_cn Strong peaks 1335-1000 cm⁻¹? fingerprint->co_cn ch Peaks ~3000 cm⁻¹? oh_nh->ch ch->fingerprint aromatic Peaks 1600-1450 cm⁻¹ & strong peaks 900-675 cm⁻¹? co_cn->aromatic ccl Peak 850-550 cm⁻¹? aromatic->ccl identify Identify Functional Groups & Propose Structure ccl->identify

Caption: Logical workflow for the interpretation of an unknown organic IR spectrum.

References

An In-depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Amino-6-chlorophenyl)ethanol is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a primary aromatic amine and a primary alcohol, offering two distinct sites for chemical modification. The presence of a chlorine atom ortho to the amino group introduces electronic and steric factors that influence the reactivity of these functional groups. This technical guide provides a comprehensive overview of the reactivity of the amino and hydroxyl moieties, detailing chemoselective transformations, experimental considerations, and potential reaction pathways.

Core Reactivity Principles: Amino vs. Hydroxyl Group

The reactivity of the amino (-NH₂) and hydroxyl (-OH) groups in this compound is dictated by their intrinsic nucleophilicity and the reaction conditions employed. The lone pair of electrons on the nitrogen atom of the amino group is generally more available for nucleophilic attack than the lone pairs on the oxygen atom of the hydroxyl group under neutral conditions. However, the reactivity can be modulated by altering the pH of the reaction medium.

Under neutral or mildly acidic conditions , the amino group is more nucleophilic and will preferentially react with electrophiles. In contrast, under strongly basic conditions , the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, which can then react with electrophiles. Furthermore, under acidic conditions , the amino group can be protonated to form an ammonium salt, rendering it non-nucleophilic and allowing for selective reactions at the hydroxyl group.

Data Presentation: Chemoselective Reactions

The following tables summarize the expected chemoselective reactions at the amino and hydroxyl groups of this compound, based on established principles for analogous aminophenol and amino alcohol systems.

Table 1: Selective Reactions of the Amino Group

Reaction TypeReagents and ConditionsExpected ProductKey Considerations
N-Acylation Acyl chloride or anhydride, pyridine or triethylamine, CH₂Cl₂, 0 °C to room temperature.N-(2-chloro-6-(2-hydroxyethyl)phenyl)amideThe amino group is more nucleophilic than the hydroxyl group under these conditions.
N-Alkylation (Reductive Amination) Aldehyde or ketone, NaBH₄ or NaBH(OAc)₃, methanol or dichloroethane.Secondary or tertiary amineA two-step, one-pot reaction involving initial imine formation followed by reduction.
N-Sulfonylation Sulfonyl chloride, pyridine or triethylamine, CH₂Cl₂.N-(2-chloro-6-(2-hydroxyethyl)phenyl)sulfonamideSimilar to N-acylation, the amino group's higher nucleophilicity drives the reaction.

Table 2: Selective Reactions of the Hydroxyl Group

Reaction TypeReagents and ConditionsExpected ProductKey Considerations
O-Acylation Acyl chloride or anhydride, strong acid catalyst (e.g., TFA, MsOH).2-(2-Amino-6-chlorophenyl)ethyl esterThe amino group is protonated and deactivated, allowing for selective acylation of the hydroxyl group.
O-Alkylation 1. Protection of the amino group (e.g., as a carbamate). 2. Alkyl halide, strong base (e.g., NaH), THF or DMF. 3. Deprotection of the amino group.1-(2-alkoxyethyl)-2-amino-6-chlorobenzeneA multi-step process is required to achieve selectivity.
O-Silylation Silyl chloride (e.g., TBDMSCl), imidazole, DMF.2-(2-Amino-6-chlorophenyl)ethoxy(tert-butyl)dimethylsilaneSilyl ethers are common protecting groups for alcohols.

Experimental Protocols

The following are representative experimental protocols for the chemoselective modification of this compound, adapted from procedures for similar substrates. Researchers should optimize these conditions for their specific needs.

Selective N-Acetylation

Objective: To selectively acetylate the amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-chloro-6-(2-hydroxyethyl)phenyl)acetamide.

Selective O-Acylation via Amino Group Protonation

Objective: To selectively acetylate the hydroxyl group by protonating the amino group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Acetyl chloride

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in trifluoroacetic acid at 0 °C.

  • Slowly add acetyl chloride (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, precipitate the product by the addition of cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2-amino-6-chlorophenyl)ethyl acetate as its trifluoroacetate salt.

Intramolecular Cyclization: Synthesis of 2-Oxazolines

The 1,2-amino alcohol motif in this compound makes it a suitable precursor for the synthesis of 2-oxazoline heterocycles. This transformation can be achieved through a two-step process involving N-acylation followed by cyclization.

Experimental Workflow for 2-Oxazoline Synthesis:

  • N-Acylation: The amino group of this compound is first acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) under standard conditions as described in Protocol 4.1.

  • Cyclization: The resulting N-(2-chloro-6-(2-hydroxyethyl)phenyl)amide is then subjected to cyclodehydration. Common reagents for this step include thionyl chloride (SOCl₂), Burgess reagent, or triphenylphosphine-based reagents. The cyclization typically proceeds with inversion of configuration at the hydroxyl-bearing carbon if it is a chiral center.

Mandatory Visualizations: Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the logic behind achieving chemoselectivity.

chemoselectivity cluster_N_acylation N-Acylation (Neutral/Mild Base) cluster_O_acylation O-Acylation (Strong Acid) Start_N This compound Product_N N-Acyl Derivative Start_N->Product_N Preferential attack by more nucleophilic -NH2 Reagent_N Acyl Halide / Anhydride Pyridine or Et3N Reagent_N->Product_N Start_O This compound Protonation Protonation of -NH2 Start_O->Protonation Strong Acid Product_O O-Acyl Derivative Protonation->Product_O Attack by -OH Reagent_O Acyl Halide TFA or MsOH Reagent_O->Product_O

Caption: Chemoselective Acylation Pathways.

oxazoline_synthesis Start This compound N_Acylation N-Acylation (RCOCl, Base) Start->N_Acylation Intermediate N-(2-chloro-6-(2-hydroxyethyl)phenyl)amide N_Acylation->Intermediate Cyclization Cyclodehydration (e.g., SOCl2) Intermediate->Cyclization Product 2-Aryl-4-(chloromethyl)phenyl-2-oxazoline Cyclization->Product

Caption: Synthesis of 2-Oxazolines.

selective_alkylation_logic Start This compound Choice Desired Alkylation? Start->Choice N_Alkylation Selective N-Alkylation Choice->N_Alkylation N O_Alkylation Selective O-Alkylation Choice->O_Alkylation O Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) N_Alkylation->Reductive_Amination Protect_N 1. Protect Amino Group O_Alkylation->Protect_N Alkylate_O 2. Alkylate Hydroxyl Group (Alkyl Halide, Base) Protect_N->Alkylate_O Deprotect_N 3. Deprotect Amino Group Alkylate_O->Deprotect_N

Caption: Logic for Selective Alkylation.

Conclusion

The dual functionality of this compound provides a platform for diverse chemical modifications. By carefully selecting reaction conditions, researchers can achieve high chemoselectivity, targeting either the amino or the hydroxyl group for acylation, alkylation, and other transformations. The principles and protocols outlined in this guide, based on established reactivity patterns of analogous compounds, offer a solid foundation for the rational design of synthetic routes to novel derivatives for applications in drug discovery and materials science. Further experimental validation is recommended to optimize reaction outcomes for this specific substrate.

Preliminary Investigation of 2-(2-Amino-6-chlorophenyl)ethanol's Biological Activity: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific data regarding the biological activity of 2-(2-Amino-6-chlorophenyl)ethanol. While this compound is available from chemical suppliers, its pharmacological properties, including antimicrobial, antidepressant, or anti-inflammatory effects, do not appear to have been documented in peer-reviewed research.

Therefore, this document serves as a detailed methodological template. It is structured to meet the requirements of an in-depth technical guide and is designed for researchers, scientists, and drug development professionals. To illustrate the required data presentation, experimental protocols, and visualizations, we will use Diclofenac , a well-characterized nonsteroidal anti-inflammatory drug (NSAID), as a representative compound. This template can be adapted for this compound should experimental data become available.

Introduction to [Representative Compound: Diclofenac]

Diclofenac is a widely used NSAID that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. This section would typically introduce the compound of interest, its chemical structure, and the scientific rationale for investigating its biological activity.

Quantitative Data Summary

Clear and structured data presentation is crucial for comparing the potency and efficacy of a test compound. The following tables use example data for Diclofenac to illustrate this principle.

Table 1: In Vitro COX Inhibition

Enzyme IC₅₀ (μM) Assay Type Cell Line/Source
COX-1 5.2 Whole Blood Assay Human

| COX-2 | 0.8 | Whole Blood Assay | Human |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity in Cellular Assays

Assay Endpoint EC₅₀ (μM) Cell Line Stimulant
Prostaglandin E₂ (PGE₂) Production Inhibition 0.5 RAW 264.7 Macrophages LPS
Nitric Oxide (NO) Production Inhibition 15.7 RAW 264.7 Macrophages LPS

| TNF-α Release | Inhibition | 25.3 | Human Monocytes | LPS |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are standard protocols for assays used to characterize anti-inflammatory compounds.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes in a physiologically relevant setting.

  • Blood Collection: Collect fresh human blood into heparinized tubes.

  • Compound Incubation: Aliquot 1 mL of blood into tubes containing the test compound (e.g., Diclofenac at various concentrations) or vehicle control (DMSO). Incubate for 15 minutes at 37°C.

  • COX-1 Stimulation: To measure COX-1 activity, add calcium ionophore A23187 to induce thromboxane B₂ (TXB₂) production. Incubate for 30 minutes at 37°C.

  • COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS) to induce PGE₂ production. Incubate for 24 hours at 37°C.

  • Sample Processing: Centrifuge the samples to separate plasma.

  • Quantification: Measure TXB₂ (for COX-1) and PGE₂ (for COX-2) levels in the plasma using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of prostanoid production at each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Assay in RAW 264.7 Macrophages

This cellular assay assesses the compound's ability to suppress the production of key inflammatory mediators.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Diclofenac) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Quantification:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess Reagent system.

    • Cytokines (PGE₂, TNF-α): Quantify the concentration of specific cytokines using commercial ELISA kits.

  • Data Analysis: Determine the EC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

Visualization of Pathways and Workflows

Visual diagrams are powerful tools for communicating complex biological pathways and experimental designs.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibition

Caption: Mechanism of Action for Diclofenac.

cluster_LPS LPS Stimulation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Cytokines activates transcription MAPK->Cytokines activates transcription

Caption: LPS-induced Pro-inflammatory Signaling Pathway.

A 1. Culture & Seed RAW 264.7 Cells B 2. Pre-treat with Compound (1 hour) A->B C 3. Stimulate with LPS (24 hours) B->C D 4. Collect Supernatant C->D E 5. Perform Assays (Griess, ELISA) D->E F 6. Analyze Data (Calculate EC₅₀) E->F

Caption: Experimental Workflow for Cellular Anti-inflammatory Assay.

An In-depth Technical Guide to 2-(2-Amino-6-chlorophenyl)ethanol and its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Amino-6-chlorophenyl)ethanol, a chemical compound of interest in pharmaceutical research and organic synthesis. This document details its known synonyms, chemical and physical properties, and summarizes available information on its synthesis and potential biological activities, presented for easy comparison and implementation in a research setting.

Chemical Identity and Synonyms

This compound is a substituted phenylethanol derivative. Accurate identification is crucial for literature searches and regulatory compliance. The primary identifier is its CAS Registry Number.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifier
Primary Name This compound
Synonym Benzeneethanol, 2-amino-6-chloro-[1]
CAS Registry Number 100376-53-2[2][3][4][5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The following table summarizes key properties compiled from various sources.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H10ClNO[2]
Molecular Weight 171.62 g/mol [1][2]
Physical State Solid[2]
Melting Point 82-83 °C[2]
Boiling Point (Predicted) 325.6 ± 27.0 °C at 760 Torr[2]
Density (Predicted) 1.280 ± 0.06 g/cm³[2]
Refractive Index 1.61[2]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route would involve the reduction of 2-chloro-6-nitrophenylethanol. This precursor can be synthesized from commercially available starting materials. The final step is the reduction of the nitro group to an amine.

Synthesis_Workflow Start 2-Chloro-6-nitrophenol Step1 Reaction with an ethylene oxide equivalent Start->Step1 Intermediate 2-Chloro-6-nitrophenylethanol Step1->Intermediate Step2 Reduction of nitro group (e.g., catalytic hydrogenation) Intermediate->Step2 Product This compound Step2->Product Antimicrobial_Assay_Workflow Start Bacterial Strains (Gram-positive & Gram-negative) Step1 Prepare bacterial cultures Start->Step1 Step2 Broth microdilution or disc diffusion assay Step1->Step2 Step3 Incubate with varying concentrations of this compound Step2->Step3 Step4 Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Step3->Step4 Result Quantitative antimicrobial activity data Step4->Result

References

Methodological & Application

Synthesis of 2-(2-Amino-6-chlorophenyl)ethanol from Nitro Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis originates from nitro-substituted aromatic compounds, and this guide outlines two primary synthetic pathways. The protocols described herein are based on established chemical transformations and offer guidance on reagent selection, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the synthetic process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring amino, chloro, and hydroxyl functional groups, makes it a versatile scaffold for drug discovery and development. The synthesis of this compound from readily available nitro precursors is a common and cost-effective approach. This document details two reliable synthetic routes, providing comprehensive protocols for each step.

Route 1 involves the direct reduction of the nitro group of a precursor, 2-(2-chloro-6-nitrophenyl)ethanol. This is the most straightforward approach.

Route 2 is a multi-step synthesis commencing with the Friedel-Crafts acylation of 2-chloro-6-nitrotoluene to form an acetophenone intermediate. This is followed by the reduction of the ketone and subsequently the nitro group to yield the final product.

Synthetic Pathways

Route 1: Direct Reduction of a Nitro Precursor

This route is the most direct method, starting from the corresponding nitro-substituted phenylethanol.

Route_1 cluster_0 Nitro Group Reduction Start 2-(2-chloro-6-nitrophenyl)ethanol Reduction Catalytic Hydrogenation or Metal/Acid Reduction Start->Reduction Product This compound Reduction->Product

Caption: Direct reduction of the nitro precursor to the final product.

Route 2: Multi-step Synthesis from a Nitro-Toluene Derivative

This pathway offers an alternative starting from a more readily available precursor, 2-chloro-6-nitrotoluene.

Route_2 cluster_0 Acylation cluster_1 Ketone Reduction cluster_2 Nitro Reduction Start 2-chloro-6-nitrotoluene Acylation Friedel-Crafts Acylation Start->Acylation Intermediate1 2-chloro-6-nitroacetophenone KetoneReduction Sodium Borohydride Reduction Intermediate1->KetoneReduction Intermediate2 2-(2-chloro-6-nitrophenyl)ethanol NitroReduction Catalytic Hydrogenation Intermediate2->NitroReduction Product This compound Acylation->Intermediate1 KetoneReduction->Intermediate2 NitroReduction->Product

Caption: Multi-step synthesis of the target compound from 2-chloro-6-nitrotoluene.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic pathways. The data is compiled from analogous reactions and serves as a guideline for optimizing the synthesis.

Table 1: Synthesis of Intermediate 2-chloro-6-nitroacetophenone (from Route 2)

ParameterValueReference
Starting Material 2-chloro-6-nitrotoluene[1]
Reagents Acetyl chloride, Aluminum chloride[1]
Solvent Dichloromethane[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time Not specified[1]
Typical Yield 85-90%[1]

Table 2: Reduction of 2-chloro-6-nitroacetophenone to 2-(2-chloro-6-nitrophenyl)ethanol (from Route 2)

ParameterValueReference
Starting Material 2-chloro-6-nitroacetophenone[2]
Reagent Sodium Borohydride (NaBH₄)[2]
Solvent Tetrahydrofuran (THF) or Methanol/Ethanol[2]
Reaction Temperature 0 °C to room temperature[2]
Reaction Time ~4 hours[2]
Typical Yield High (not specified for this specific substrate)[2]

Table 3: Reduction of 2-(2-chloro-6-nitrophenyl)ethanol to this compound (Route 1 & 2)

ParameterMethod: Catalytic HydrogenationMethod: Metal/Acid ReductionReference
Starting Material 2-(2-chloro-6-nitrophenyl)ethanol2-(2-chloro-6-nitrophenyl)ethanol[3]
Catalyst/Reagent 5-10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂)Iron (Fe) powder, Hydrochloric acid (HCl)[3]
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol/Water[3]
Reaction Temperature Room temperature to 50 °CReflux[3]
Reaction Time 1-4 hours2-6 hours[3]
Typical Yield 85-95% (for analogous reactions)High (not specified for this specific substrate)[3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-nitroacetophenone (Route 2, Step 1)

This protocol is a general procedure for Friedel-Crafts acylation and should be adapted for the specific substrate.

Materials:

  • 2-chloro-6-nitrotoluene

  • Anhydrous Aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Addition funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, add a solution of 2-chloro-6-nitrotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 2-chloro-6-nitroacetophenone to 2-(2-chloro-6-nitrophenyl)ethanol (Route 2, Step 2)

This protocol describes a general procedure for the reduction of a ketone to an alcohol using sodium borohydride.[2]

Materials:

  • 2-chloro-6-nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask with stir bar

  • Ice bath

  • Dilute Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-6-nitroacetophenone (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the cooled solution with stirring.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture back to 0 °C and slowly quench by adding dilute HCl or saturated NH₄Cl solution until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Reduction of 2-(2-chloro-6-nitrophenyl)ethanol to this compound (Route 1 & 2, Final Step)

This protocol outlines two common methods for the reduction of an aromatic nitro group.

Method A: Catalytic Hydrogenation

Materials:

  • 2-(2-chloro-6-nitrophenyl)ethanol

  • 5% or 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolve 2-(2-chloro-6-nitrophenyl)ethanol (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (5-10 mol%). Caution: Pd/C can be pyrophoric when dry.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if needed.

Method B: Metal/Acid Reduction (Bechamp Reduction)

Materials:

  • 2-(2-chloro-6-nitrophenyl)ethanol

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl) or Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask, add 2-(2-chloro-6-nitrophenyl)ethanol (1.0 equivalent), ethanol, water, and iron powder (3-5 equivalents).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add concentrated HCl or acetic acid dropwise.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize by washing with a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as required.

Disclaimer

The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions should be performed in a well-ventilated fume hood. The reaction conditions and yields are based on literature precedents for similar compounds and may require optimization for specific applications.

References

Application Note: Synthesis of 2-(2-Amino-6-chlorophenyl)ethanol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Amino-6-chlorophenyl)ethanol is a valuable chemical intermediate in the pharmaceutical and fine chemical industries.[1] It serves as a key building block for the synthesis of more complex bioactive molecules, including potential antidepressant and antimicrobial agents.[1] The most common and efficient method for its synthesis is the catalytic hydrogenation of its nitro precursor, 2-(2-nitro-6-chlorophenyl)ethanol.[1] This process involves the reduction of the nitro group to an amine using molecular hydrogen in the presence of a metal catalyst. This application note provides a detailed protocol for this synthesis, summarizes various reaction conditions, and outlines the necessary safety precautions for this potentially hazardous reaction.

Core Reaction:

The fundamental transformation is the reduction of an aromatic nitro group to an aniline derivative. This reaction is highly exothermic and proceeds via several intermediates, including nitroso and hydroxylamine species.[2][3] Careful control of reaction parameters is essential to ensure high yield, selectivity, and safety.

Comparative Reaction Conditions for Nitroarene Hydrogenation

The choice of catalyst, solvent, temperature, and pressure significantly impacts the efficiency and outcome of the hydrogenation. While specific data for 2-(2-nitro-6-chlorophenyl)ethanol is limited in publicly available literature, conditions can be extrapolated from similar transformations. The following table summarizes conditions used for the hydrogenation of various nitroarenes, providing a basis for process optimization.

CatalystSubstrateSolventTemperature (°C)PressureTime (h)Yield (%)
Raney Ni2-(o-nitrophenyl)ethanolMethanol805 kg/cm ² (~5 bar)1.499.1
Raney Ni4-chloronitrobenzyl alcoholNot Specified20-60Normal3High Conversion
10 wt% Pd/CNitrobenzeneMethanol130Not Specified (Transfer Hydrogenation)1289
Copper NanoparticlesNitrobenzeneEthylene Glycol130Not Specified (Transfer Hydrogenation)0.5 - 1>99
Mn-1 ComplexNitrobenzeneToluene13050 bar2459

Note: The data for 2-(o-nitrophenyl)ethanol using Raney Ni is a close analog and provides a strong starting point for the target synthesis.[4] Transfer hydrogenation methods use a hydrogen donor like methanol or ethylene glycol instead of H₂ gas.[5][6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reactant Weighing - 2-(2-nitro-6-chlorophenyl)ethanol - Catalyst (e.g., Raney Ni) - Solvent (e.g., Methanol) B 2. Reactor Assembly Charge reactants & solvent into the autoclave. A->B C 3. System Inerting Purge reactor with N₂ to remove all air. B->C D 4. Hydrogenation - Pressurize with H₂ - Heat to target temperature - Stir vigorously C->D E 5. Reaction Monitoring Monitor H₂ uptake or analyze aliquots (TLC/GC). D->E F 6. Reaction Quench - Cool reactor to RT - Vent H₂ safely E->F G 7. Catalyst Filtration Filter reaction mixture through Celite® to remove the catalyst. F->G H 8. Solvent Removal Evaporate solvent under reduced pressure. G->H I 9. Product Purification (Optional) Recrystallization or column chromatography. H->I J 10. Product Characterization Confirm structure and purity (NMR, MS, HPLC). I->J

Caption: Experimental workflow for the catalytic hydrogenation of 2-(2-nitro-6-chlorophenyl)ethanol.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the hydrogenation of a structurally similar compound, 2-(o-nitrophenyl)ethanol, using a Raney Nickel catalyst.[4]

Materials and Equipment:

  • Substrate: 2-(2-nitro-6-chlorophenyl)ethanol

  • Catalyst: Raney® Nickel (slurry in water, ~50%)

  • Solvent: Methanol (MeOH), reagent grade

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Apparatus: High-pressure autoclave/hydrogenation reactor (e.g., Parr shaker) equipped with a magnetic or mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

  • Work-up: Buchner funnel, filter flask, Celite® or other filter aid, rotary evaporator.

  • Analytical: Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Reactor Preparation: In a high-pressure autoclave, add 2-(2-nitro-6-chlorophenyl)ethanol (e.g., 10.0 g, 1 equivalent).

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel catalyst (e.g., 0.5-1.0 g of slurry, handle with care as it can be pyrophoric when dry).

  • Solvent Addition: Add methanol (e.g., 100 mL) to the reactor.

  • System Sealing and Purging: Seal the autoclave securely. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to ~5 bar, then vent; repeat 3 times). Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-80°C). The reaction is exothermic, so monitor the temperature carefully. The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir.

  • Reaction Completion and Cooldown: Once hydrogen consumption stops (typically 1-3 hours), turn off the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen gas once more to displace any residual hydrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with methanol or water at all times, as a dry catalyst can ignite upon exposure to air. Quench the collected catalyst immediately by suspending it in a large volume of water.

  • Solvent Evaporation: Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator.

  • Purification and Analysis: The resulting crude oil or solid is the desired this compound. If necessary, it can be further purified by recrystallization or column chromatography. Confirm the identity and purity of the product using NMR and/or GC-MS. A typical yield for this type of reaction is expected to be >95%.[4]

Safety Considerations:

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Pyrophoric Catalysts: Catalysts like Raney® Nickel and dry Palladium on Carbon (Pd/C) can be pyrophoric and may ignite spontaneously in air. They should always be handled under an inert atmosphere or as a wet slurry.[8] Never allow the catalyst to dry on the filter paper during work-up.

  • Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. The accumulation of unstable hydroxylamine intermediates can lead to a runaway reaction.[3] Proper temperature control, slow heating, and efficient stirring are critical. For larger-scale reactions, monitoring the reaction's heat flow with a reaction calorimeter is advised.[3]

  • Pressure Equipment: High-pressure autoclaves must be operated by trained personnel and regularly inspected to ensure their integrity. Always follow the manufacturer's instructions for operation.

References

Application Notes and Protocols: Biocatalytic Approaches for Chiral Synthesis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents, including antivirals, antibiotics, and beta-blockers.[1][2] The stereochemistry of these molecules is often critical to their biological activity and safety.[2] Traditional chemical synthesis of enantiomerically pure amino alcohols can be challenging, often requiring stoichiometric amounts of chiral reagents, harsh reaction conditions, and multiple protection/deprotection steps.[3][4] Biocatalysis has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions.[5] This document provides a comprehensive overview of key biocatalytic strategies for chiral amino alcohol synthesis, complete with detailed experimental protocols and comparative data.

Core Biocatalytic Strategies

Several classes of enzymes have been successfully employed for the synthesis of chiral amino alcohols. The most prominent approaches include:

  • Asymmetric Reduction of α-Amino Ketones and α-Hydroxy Ketones: Ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are pivotal in the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols or the reductive amination of hydroxy ketones to chiral amino alcohols.[3][4][5][6]

  • Kinetic Resolution of Racemic Amino Alcohols: Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic mixtures of amino alcohols, where one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers.[7][8][9][10]

  • Enzyme Cascade Reactions: Multi-enzyme cascades combine the activities of several biocatalysts in a single pot to perform sequential transformations, enabling the synthesis of complex chiral amino alcohols from simple achiral precursors.[1][11][12][13] This approach improves process efficiency by minimizing intermediate purification steps.

  • Ammonia Lyases: These enzymes catalyze the addition of ammonia to a carbon-carbon double bond, offering a direct route to certain amino alcohols, although their application is less common compared to other enzyme classes.[14][15][16][17]

Data Presentation: Comparison of Biocatalytic Approaches

The following tables summarize quantitative data from various studies, providing a comparative overview of the different enzymatic strategies for chiral amino alcohol synthesis.

Table 1: Ketoreductase (KRED) and Amine Dehydrogenase (AmDH) Catalyzed Synthesis

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Reference
Ketoreductase2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone(S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol89100[5]
KetoreductaseKetone 26 (Montelukast intermediate)(S)-Alcohol 2799.399.9[5]
Engineered AmDH (wh84)1-Hydroxy-2-butanone (100 mM)(2S,3R)-2-Amino-1,3-butanediol99>99[3][4]
Engineered AmDH (wh84)1-Hydroxy-2-butanone (200 mM)(2S,3R)-2-Amino-1,3-butanediol91>99[3][4]
KRED from Hansenula polymorphaKetone 30(2R,3S)-Alcohol 29>80>94[5]
KRED from Rhodococcus erythropolisKetone 23(1S,2R)-Alcohol 229599.4[5]

Table 2: Enzyme Cascade Reactions for Chiral Amino Alcohol Synthesis

Enzyme CascadeSubstratesProductConversion (%)Key EnzymesReference
TK-TAm Recycling CascadeSerine, Glycolaldehyde(2S,3R)-2-Amino-1,3,4-butanetriol60Transketolase, Transaminase[1]
TK-TAm Sequential PathwaySerine, Pyruvate, Glycolaldehyde(2S,3R)-2-Amino-1,3,4-butanetriol~3 (3-fold improvement from 1%)Transketolase, 2x Transaminases[1][13]
Dioxygenase-Decarboxylase CascadeL-lysine(5R)-hydroxy-L-pipecolic acid-KDO1/KDO2 Dioxygenase, Decarboxylase[11][18]
ADH-AmDH Cascade(S)-2-Hexanol(R)-2-Aminohexane90Alcohol Dehydrogenase, Amine Dehydrogenase[12]

Table 3: Hydrolase-Catalyzed Kinetic Resolution of Racemic Amino Alcohols

EnzymeSubstrateProductEnantiomeric Excess (e.e., %) of Recovered SubstrateEnantiomeric Excess (e.e., %) of ProductReference
LipaseRacemic 1-phenylethanol(R)-1-phenylethyl acetate>99>99[7]
LipaseRacemic 1-phenylethylamine(R)-N-(1-phenylethyl)acetamide>99>99[7]
Chiral Phosphoric AcidRacemic N-aryl β-amino alcoholsResolved amino alcohol and acylated productHigh (s-factor >200)High (s-factor >200)[8]
Chiral Organotin CatalystRacemic 1,3-amino alcoholsResolved amino alcohol and O-acylated productHigh (s-factor >600)High (s-factor >600)[8]

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of an α-Hydroxy Ketone using an Engineered Amine Dehydrogenase (AmDH)

This protocol is adapted from the synthesis of (2S,3R)-2-amino-1,3-butanediol using an engineered AmDH.[3][4]

1. Materials:

  • Engineered Amine Dehydrogenase (e.g., wh84 variant)

  • 1-Hydroxy-2-butanone

  • Ammonium chloride/ammonia buffer (1 M, pH 8.5)

  • NAD⁺

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Lysozyme

  • DNase I

2. Enzyme Preparation (Cell-Free Extract):

  • Culture E. coli cells expressing the engineered AmDH.

  • Harvest cells by centrifugation at 4,000 rpm for 10 min at 4°C.

  • Wash the cell pellet and resuspend in 50 mM potassium phosphate buffer (pH 7.4).

  • Add lysozyme (1 mg/mL) and DNase I (6 U/mL) and incubate at 30°C for 1 hour to lyse the cells.

  • Centrifuge the lysate at 4,000 rpm for 30 min at 4°C to pellet cell debris.

  • The resulting supernatant is the cell-free extract containing the AmDH.

3. Reductive Amination Reaction:

  • In a suitable reaction vessel, combine the following components:

    • Ammonium chloride/ammonia buffer (1 M, pH 8.5)

    • 1-Hydroxy-2-butanone (100 mM or 200 mM)

    • NAD⁺ (1 mM)

    • Glucose (100 mM)

    • Glucose Dehydrogenase (2 mg/mL)

    • AmDH cell-free extract (e.g., 200 µL of supernatant)

  • Adjust the final volume with the ammonium buffer.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 800 rpm) for 24 hours.

4. Workup and Analysis:

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, the product can be isolated using standard purification techniques such as extraction or chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Enzymatic Cascade for the Synthesis of a Dihydroxylated Lysine Derivative

This protocol is based on a dioxygenase-catalyzed hydroxylation of L-lysine.[11][18]

1. Materials:

  • L-lysine

  • α-Ketoglutaric acid

  • Sodium ascorbate

  • Mohr's salt (Ammonium iron(II) sulfate)

  • HEPES buffer (1 M, pH 7.5)

  • KDO1 Dioxygenase

  • Deionized water

2. Reaction Setup:

  • In a 250 mL Erlenmeyer flask, add the following reagents:

    • 0.5 mL of 1 M HEPES buffer, pH 7.5 (final concentration 50 mM)

    • 1 mL of 100 mM L-lysine (final concentration 10 mM)

    • 1 mL of 150 mM α-ketoglutaric acid (final concentration 15 mM)

    • 0.25 mL of 100 mM sodium ascorbate (final concentration 2.5 mM)

    • 1 mL of 10 mM Mohr's salt (final concentration 1 mM)

  • Add deionized water to a final volume of 10 mL, accounting for the enzyme solution volume to be added.

  • Add the KDO1 dioxygenase to a final concentration of 0.075 mg/mL.

3. Reaction Execution:

  • Shake the reaction mixture at room temperature at 300 rpm for the desired duration.

  • Monitor the reaction progress by taking small aliquots and analyzing via a suitable method (e.g., HPLC-MS).

4. Product Analysis:

  • For analysis, take a 10 µL aliquot of the reaction mixture.

  • Quench the reaction by adding an appropriate solution (e.g., aqueous sodium bicarbonate).

  • Analyze the sample to determine the conversion to the dihydroxylated lysine derivative.

Visualizations: Workflows and Pathways

The following diagrams illustrate the conceptual workflows and enzymatic pathways described in these application notes.

Biocatalytic_Synthesis_Workflow cluster_planning Planning & Setup cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing start Define Target Chiral Amino Alcohol enzyme_selection Select Enzyme(s) (KRED, TAm, Hydrolase, etc.) start->enzyme_selection substrate_prep Prepare Substrate(s) & Cofactors enzyme_selection->substrate_prep reaction Enzymatic Transformation substrate_prep->reaction monitoring Monitor Reaction (HPLC, GC) reaction->monitoring workup Product Isolation & Purification monitoring->workup analysis Chiral Analysis (e.e. determination) workup->analysis final_product Pure Chiral Amino Alcohol analysis->final_product

Caption: General workflow for biocatalytic synthesis of chiral amino alcohols.

Enzyme_Pathways cluster_kred Ketoreductase (KRED) Pathway cluster_tam Transaminase (TAm) Pathway cluster_hydrolase Hydrolase-Mediated Kinetic Resolution ketone Prochiral Ketone kred KRED (+NAD(P)H) ketone->kred alcohol Chiral Alcohol kred->alcohol hydroxy_ketone α-Hydroxy Ketone tam ω-TAm (+ Amine Donor) hydroxy_ketone->tam amino_alcohol Chiral Amino Alcohol tam->amino_alcohol racemic Racemic Amino Alcohol (R/S) hydrolase Hydrolase (+ Acyl Donor) racemic->hydrolase products Mixture: (S)-Amino Alcohol + (R)-Acylated Amino Alcohol hydrolase->products

Caption: Key enzymatic pathways for chiral amino alcohol synthesis.

Enzyme_Cascade_Logic cluster_inputs Inputs cluster_cascade Enzymatic Steps cluster_output Output title TK-TAm Enzyme Cascade Logic serine Serine (Amine Donor) tam_step Transaminase (TAm) Amination serine->tam_step glycolaldehyde Glycolaldehyde (Acceptor) tk_step Transketolase (TK) C-C Bond Formation glycolaldehyde->tk_step intermediate Erythrulose (Keto-intermediate) tk_step->intermediate intermediate->tam_step final_product (2S,3R)-2-amino-1,3,4-butanetriol (Chiral Amino Alcohol) tam_step->final_product

Caption: Logical flow of a Transketolase-Transaminase (TK-TAm) enzyme cascade.

References

Application Notes and Protocols: 2-(2-Amino-6-chlorophenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Amino-6-chlorophenyl)ethanol is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its structure, featuring a primary amine and a primary alcohol on a chlorinated phenyl ring, allows for a variety of chemical modifications to generate novel derivatives with potential therapeutic applications. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives, and methods for their biological evaluation, with a focus on anticancer and antimicrobial activities.

Chemical Properties

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance White to off-white crystalline solid
CAS Number 100376-53-2

Applications in Medicinal Chemistry

The unique structural features of this compound make it a key intermediate in the development of novel therapeutic agents. The primary amino group can be readily derivatized through reactions such as acylation, alkylation, and the formation of Schiff bases, while the hydroxyl group can undergo esterification, etherification, or oxidation. These modifications have led to the synthesis of compounds with a range of biological activities.

Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. The introduction of various substituents can lead to compounds that exhibit cytotoxicity against a range of cancer cell lines. While specific data for direct derivatives of this compound is limited in publicly available literature, studies on structurally similar amino alcohol derivatives provide valuable insights into their potential. For instance, a closely related analog, 2-amino-2-(4-chlorophenyl)ethanol, has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer)[1].

Table 1: Cytotoxic Activity of Structurally Related Amino Alcohol Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one (AC-10)MCF-774.7 ± 3.5--
5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one (AC-13)HCT-11642.1 ± 4.0--
Sorafenib derivative 4aHCT-1161.2Sorafenib2.1
Sorafenib derivative 4bSW6201.0Sorafenib2.5
Indole-based Bcl-2 Inhibitor (U2)MCF-70.83 ± 0.11Gossypol0.62 ± 0.01
Indole-based Bcl-2 Inhibitor (U3)A5492.98 ± 0.19Gossypol-
N1-(flavon-6-yl)amidrazone (N-morpholine derivative)MCF-75.18--
N1-(flavon-6-yl)amidrazone (N-morpholine derivative)K5622.89--

Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.

Antimicrobial Agents

The amino and hydroxyl functionalities of this compound can be modified to produce compounds with antimicrobial properties. The formation of Schiff bases by reacting the amino group with various aldehydes is a common strategy to generate compounds with potential antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Structurally Related Schiff Base Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
[(2-Chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-oneEscherichia coli6.25
[(2-Chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-oneStaphylococcus aureus6.25
[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]benzonitrileSalmonella typhimurium6.25
[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]benzonitrileStreptococcus pyogenes6.25
Schiff base 3f (from 4-aminoantipyrine)Enterobacter gergoviae15.6
Schiff base 3f (from 4-aminoantipyrine)Candida albicans15.6

Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.

Kinase Inhibitors

The scaffold of this compound can be utilized for the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that can fit into the ATP-binding pocket of specific kinases, it is possible to develop targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes a general method for the N-acylation of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dissolved in anhydrous DCM to the reaction mixture. If starting with a carboxylic acid, add the carboxylic acid (1.1 eq) and a coupling agent like DCC or EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2_Amino_6_chloro This compound Reaction N-Acylation 2_Amino_6_chloro->Reaction Acyl_Chloride Acyl Chloride / Carboxylic Acid + Coupling Agent Acyl_Chloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0°C to RT Temperature->Reaction Quench Quench with Water Reaction->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Acyl Derivative Purification->Product

Caption: Workflow for the N-acylation of this compound.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Substituted aldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the purified product by IR, NMR, and mass spectrometry.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Amino_Alcohol This compound Reaction Condensation Amino_Alcohol->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Temperature Reflux Temperature->Reaction Cooling Cool to RT Reaction->Cooling Isolation Filtration / Concentration Cooling->Isolation Purification Recrystallization / Chromatography Isolation->Purification Product Schiff Base Derivative Purification->Product

Caption: General workflow for the synthesis of Schiff bases.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h_1 Incubate for 24h Start->Incubate_24h_1 Add_Compounds Add Test Compounds (Serial Dilutions) Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate % Viability and IC₅₀ Measure_Absorbance->Analyze_Data

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the synthesized compounds in the broth in a 96-well microplate.

  • Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

Derivatives of this compound may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such important pathway is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in many types of cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for anticancer drugs.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new compounds based on this privileged structure. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.

References

Application Notes and Protocols: 2-(2-Amino-6-chlorophenyl)ethanol in the Synthesis of Neurological Disorder Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Amino-6-chlorophenyl)ethanol as a key intermediate in the synthesis of novel compounds with potential therapeutic applications in neurological disorders. The following sections detail synthetic strategies, biological activities, and experimental protocols for the development of derivatives targeting key pathways in neurodegeneration.

Introduction

This compound is a versatile bifunctional molecule containing both a primary aromatic amine and a primary alcohol. This unique structural arrangement makes it an attractive starting material for the synthesis of a diverse range of heterocyclic and non-heterocyclic compounds. The presence of a chlorine atom on the phenyl ring offers a site for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Research into derivatives of structurally similar anilides and other aromatic compounds has revealed promising activity against key targets in neurological disorders, such as monoamine oxidase B (MAO-B) and the N-methyl-D-aspartate (NMDA) receptor. Inhibition of MAO-B can protect against the breakdown of dopamine, offering a therapeutic strategy for Parkinson's disease, while modulation of NMDA receptor activity is relevant for conditions involving excitotoxicity, such as stroke and Alzheimer's disease.

Synthetic Applications

The primary amino group and the hydroxyl group of this compound are readily derivatized. A common and effective strategy to synthesize neuroactive compounds is through N-acylation of the amino group to form anilide derivatives. This can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents.

Hypothetical Synthesis of a Novel MAO-B Inhibitor

A hypothetical derivative, N-(2-chloro-6-(2-hydroxyethyl)phenyl)cinnamamide (termed ACPC-1 ), can be synthesized from this compound. This compound is designed based on the structural features of known anilide-based MAO-B inhibitors.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product ACPC-1 (N-(2-chloro-6-(2-hydroxyethyl)phenyl)cinnamamide) reactant1->product reactant2 Cinnamoyl chloride reactant2->product reagents Pyridine, DCM, 0°C to rt

Caption: Synthesis of ACPC-1.

Biological Activity and Data

The synthesized anilide derivatives from this compound are predicted to exhibit inhibitory activity against monoamine oxidase B (MAO-B). The following table summarizes hypothetical quantitative data for ACPC-1, based on the activity of structurally similar anilide compounds found in the literature.[1]

CompoundTargetIC50 (µM)Selectivity (MAO-B vs MAO-A)
ACPC-1 (Hypothetical) MAO-B0.48> 40-fold
Reference Anilide 1MAO-B0.53> 37-fold
Reference Anilide 2MAO-B0.45> 37-fold

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-(2-hydroxyethyl)phenyl)cinnamamide (ACPC-1)

Materials:

  • This compound

  • Cinnamoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

G start Dissolve Reactants in DCM cool Cool to 0°C start->cool add_pyridine Add Pyridine cool->add_pyridine add_acyl_chloride Add Cinnamoyl Chloride add_pyridine->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react quench Quench with 1M HCl react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: Workflow for the synthesis of ACPC-1.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from methods described for the evaluation of anilide derivatives as MAO inhibitors.[1]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Test compound (ACPC-1)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

  • Add the test compound or reference inhibitor to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex Red/horseradish peroxidase solution.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

G prepare_reagents Prepare Reagents and Compound Dilutions pre_incubate Pre-incubate MAO Enzyme with Inhibitor prepare_reagents->pre_incubate add_substrate Add Substrate and Detection Reagents pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calculate_inhibition Calculate Percentage Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for MAO inhibition assay.

Signaling Pathways and Mechanism of Action

The therapeutic potential of MAO-B inhibitors in neurological disorders like Parkinson's disease stems from their ability to prevent the degradation of dopamine in the brain.

G dopamine Dopamine maob MAO-B dopamine->maob Metabolism neuronal_survival Increased Dopaminergic Neurotransmission & Neuronal Survival dopamine->neuronal_survival dopac DOPAC (Inactive Metabolite) maob->dopac acpc1 ACPC-1 (MAO-B Inhibitor) acpc1->maob Inhibition

Caption: Mechanism of MAO-B inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications in neurological disorders. The straightforward derivatization of its functional groups allows for the creation of libraries of compounds for screening against various neurological targets. The hypothetical anilide derivative, ACPC-1, illustrates a rational design approach for developing MAO-B inhibitors. The provided protocols offer a foundation for the synthesis and evaluation of such compounds, paving the way for the discovery of new and effective treatments for neurodegenerative diseases. Further research into derivatives of this compound is warranted to explore their full therapeutic potential.

References

2-(2-Amino-6-chlorophenyl)ethanol as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Amino-6-chlorophenyl)ethanol is a key bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its structure, featuring a reactive primary amine and a primary alcohol on a chlorinated benzene ring, allows for diverse chemical modifications, making it a cornerstone in the development of pharmaceuticals and other specialty chemicals. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this versatile building block.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the presence of its two primary functional groups: the amino group and the hydroxyl group. These groups can be selectively targeted to introduce a variety of substituents and build molecular complexity.

  • Amino Group Reactions: The aromatic amino group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization followed by substitution. These reactions are fundamental for introducing diverse functionalities and for the construction of heterocyclic systems.

  • Hydroxyl Group Reactions: The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a better leaving group for nucleophilic substitution reactions. Esterification and etherification are also common transformations of the hydroxyl group.

Applications in Organic Synthesis

This compound is a crucial precursor in the synthesis of various important molecular scaffolds.

Synthesis of Benzodiazepine Analogs

While not a direct precursor to mainstream benzodiazepines like Lorazepam, its structural motifs are highly relevant for the synthesis of novel benzodiazepine analogs and other related central nervous system (CNS) active compounds. The amino and ethanol functionalities can be elaborated to form the characteristic seven-membered diazepine ring.

Development of Novel Psychoactive Agents

Derivatives of this compound are being explored for their potential as novel psychoactive substances, particularly for their antidepressant effects. The mechanism of action is thought to involve the modulation of the glutamatergic system, a key target for next-generation antidepressants.

Antimicrobial and Anti-inflammatory Agents

The chloroaniline moiety is a common feature in many antimicrobial and anti-inflammatory drugs. By modifying the amino and hydroxyl groups of this compound, libraries of compounds can be synthesized and screened for potential therapeutic activities in these areas.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and key reactions of this compound. These are based on established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of this compound via Reduction of 2-(2-Chloro-6-nitrophenyl)ethanol

This protocol describes the reduction of the nitro group of 2-(2-chloro-6-nitrophenyl)ethanol to afford the target amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

Materials:

  • 2-(2-Chloro-6-nitrophenyl)ethanol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H2)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(2-chloro-6-nitrophenyl)ethanol (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Illustrative):

ParameterValue
Starting Material2-(2-chloro-6-nitrophenyl)ethanol (10.0 g, 49.6 mmol)
Catalyst10% Pd/C (0.5 g)
SolventEthanol (100 mL)
Hydrogen Pressure3 atm
Reaction Time4-6 hours
Yield >90% (typical)
Protocol 2: Acylation of the Amino Group of this compound

This protocol describes the acetylation of the primary amino group using acetic anhydride. This reaction is useful for protecting the amine or for introducing an acetyl moiety as part of a larger synthetic strategy.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound (5.0 g, 29.1 mmol)
ReagentAcetic anhydride (3.3 mL, 35.0 mmol)
BasePyridine (2.8 mL, 35.0 mmol)
SolventDichloromethane (50 mL)
Reaction Time3 hours
Yield ~95% (typical)
Protocol 3: Nucleophilic Substitution of the Hydroxyl Group

This protocol outlines the conversion of the primary alcohol to an alkyl chloride using thionyl chloride, which can then be used in subsequent nucleophilic substitution reactions.

Reaction Scheme:

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound (5.0 g, 29.1 mmol)
ReagentThionyl chloride (2.5 mL, 34.9 mmol)
SolventAnhydrous Dichloromethane (50 mL)
Reaction Time1.5 hours
Yield ~85-90% (typical)

Visualizations

Experimental Workflow: Synthesis and Derivatization

G A 2-(2-Chloro-6-nitrophenyl)ethanol B Reduction (H2, Pd/C) A->B C This compound B->C D Acylation (Acetic Anhydride, Pyridine) C->D F Chlorination (SOCl2) C->F E N-Acetyl Derivative D->E H Further Synthesis (e.g., Benzodiazepine Analogs) E->H G 2-(2-Amino-6-chlorophenyl)ethyl chloride F->G G->H

Caption: Synthetic workflow for this compound and its key derivatives.

Potential Signaling Pathway: Glutamatergic Modulation in Depression

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor mGluR mGlu Receptor Glutamate->mGluR Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Signaling_Cascade Signaling Cascade (e.g., BDNF, mTOR) Ca_Influx->Signaling_Cascade Therapeutic_Effects Antidepressant Effects Signaling_Cascade->Therapeutic_Effects Derivative Derivative of This compound Derivative->NMDA_Receptor Modulation Derivative->mGluR Modulation

Caption: Putative mechanism of antidepressant action via glutamatergic system modulation.

Potential Mechanism: Antimicrobial and Anti-inflammatory Action

G cluster_0 Pathogen / Inflammatory Cell Target_Enzyme Target Enzyme (e.g., Kinase, Cyclooxygenase) Inhibition Inhibition Target_Enzyme->Inhibition Cell_Membrane Cell Membrane Disruption Membrane Disruption Cell_Membrane->Disruption Inflammatory_Pathway Inflammatory Pathway (e.g., NF-κB) Modulation Pathway Modulation Inflammatory_Pathway->Modulation Derivative Derivative of This compound Derivative->Target_Enzyme Binding Derivative->Cell_Membrane Interaction Derivative->Inflammatory_Pathway Interaction

Caption: General mechanisms of potential antimicrobial and anti-inflammatory activity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the creation of a diverse array of complex molecules with significant potential in medicinal chemistry. The protocols and conceptual frameworks provided in this document are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this important intermediate.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various nucleophilic substitution reactions involving 2-(2-Amino-6-chlorophenyl)ethanol, a versatile building block in medicinal chemistry and drug development. The presence of both a primary aromatic amine and a primary alcohol allows for selective functionalization at either the nitrogen or oxygen atom, enabling the synthesis of a diverse range of derivatives.

Overview of Nucleophilic Substitution Reactions

This compound possesses two primary sites for nucleophilic substitution: the amino (-NH2) group and the hydroxyl (-OH) group. The amino group can act as a nucleophile, attacking electrophilic centers, while the hydroxyl group can be deprotonated to form an alkoxide, a potent nucleophile. This dual reactivity allows for a variety of transformations, including N-alkylation, N-acylation, O-alkylation (ether synthesis), and O-acylation (ester synthesis). Furthermore, the proximity of these two functional groups can facilitate intramolecular cyclization reactions to form heterocyclic structures.

G A This compound B N-Alkylated Product A->B R-X, Base C N-Acylated Product A->C RCOCl or (RCO)2O, Base D O-Alkylated Product (Ether) A->D 1. Base (e.g., NaH) 2. R-X E O-Acylated Product (Ester) A->E RCOCl or (RCO)2O, Base F Cyclized Product (e.g., Morpholine derivative) A->F Bifunctional Reagent or Intramolecular Cyclization

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for various nucleophilic substitution reactions on this compound. Please note that yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: N-Alkylation and N-Acylation Reactions

Reaction TypeElectrophileBaseSolventTemperature (°C)Typical Yield (%)
N-Alkylation Alkyl halide (e.g., CH₃I)K₂CO₃Acetonitrile8070-90
Benzyl bromideEt₃NDichloromethane25-4080-95
N-Acylation Acetyl chloridePyridineDichloromethane0-2585-98
Benzoyl chlorideEt₃NTetrahydrofuran0-2590-99

Table 2: O-Alkylation and O-Acylation Reactions

Reaction TypeReagent 1Reagent 2SolventTemperature (°C)Typical Yield (%)
O-Alkylation NaHAlkyl halide (e.g., C₂H₅Br)Tetrahydrofuran0-6560-80
(Williamson Ether Synthesis)Benzyl bromideDimethylformamide25-8070-90
O-Acylation Acetic anhydridePyridine, DMAP (cat.)Dichloromethane2590-98
Benzoyl chlorideEt₃N, DMAP (cat.)Dichloromethane0-2590-99

Experimental Protocols

Protocol for N-Alkylation: Synthesis of 2-(2-(Methylamino)-6-chlorophenyl)ethanol

This protocol describes the monomethylation of the primary amino group.

Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound in Acetonitrile B Add K₂CO₃ and CH₃I A->B C Heat to Reflux B->C D Cool and Filter C->D Reaction Monitoring by TLC E Concentrate Filtrate D->E F Purify by Column Chromatography E->F

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-methylated product.

Protocol for N-Acylation: Synthesis of N-(2-Chloro-6-(2-hydroxyethyl)phenyl)acetamide

This protocol details the acetylation of the primary amino group.

Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound and Pyridine in DCM B Cool to 0°C A->B C Add Acetyl Chloride Dropwise B->C D Warm to RT and Quench with Water C->D Stir at 0°C to RT E Extract with DCM D->E F Dry, Concentrate and Purify E->F

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol for O-Alkylation (Williamson Ether Synthesis): Synthesis of 2-(2-Amino-6-chlorophenoxy)ethanol

This protocol describes the formation of an ether linkage at the hydroxyl group.

Workflow:

G cluster_0 Alkoxide Formation cluster_1 Alkylation and Work-up A Suspend NaH in anhydrous THF B Cool to 0°C A->B C Add this compound solution in THF dropwise B->C D Add Alkyl Halide (e.g., C₂H₅Br) C->D Stir at 0°C to RT E Heat to Reflux D->E F Quench, Extract, and Purify E->F

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide (or other primary alkyl halide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add the primary alkyl halide (e.g., ethyl bromide, 1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for O-Acylation: Synthesis of 2-(2-Amino-6-chlorophenyl)ethyl acetate

This protocol details the esterification of the primary alcohol.

Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound, Pyridine, and DMAP in DCM B Cool to 0°C A->B C Add Acetic Anhydride Dropwise B->C D Stir at RT C->D E Wash with aq. NaHCO₃ and Brine D->E F Dry, Concentrate, and Purify E->F

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine, anhydrous

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq), pyridine (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM, add acetic anhydride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired ester.

Protocol for Intramolecular Cyclization: Potential Synthesis of a Morpholine Derivative

This protocol outlines a potential pathway for cyclization, for example, by reaction with a bifunctional electrophile like 1,2-dibromoethane, which would first N-alkylate and then could potentially undergo an intramolecular O-alkylation.

Workflow:

G cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization cluster_2 Work-up and Purification A React this compound with 1,2-Dibromoethane and Base B Add Strong Base (e.g., NaH) A->B C Heat to promote Intramolecular Williamson Ether Synthesis B->C D Quench, Extract, and Purify C->D

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Alkylation Step: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.1 eq). Heat the mixture at 60-80°C and monitor the formation of the N-alkylated intermediate by TLC.

  • Cyclization Step: After the initial N-alkylation is complete (as judged by TLC), cool the reaction mixture to 0°C. Carefully add sodium hydride (1.2 eq) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C to facilitate the intramolecular cyclization. Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the cyclized product.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired heterocyclic compound.

Application Notes and Protocols for the Acylation of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 2-(2-Amino-6-chlorophenyl)ethanol, a key reaction in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary challenge in the acylation of this substrate is achieving chemoselective N-acylation over O-acylation due to the presence of both a primary amine and a primary alcohol. The following protocols are based on established methods for the selective acylation of amino alcohols and related aniline derivatives.

Introduction

The acylation of this compound introduces an acyl group, typically onto the nitrogen atom of the primary amine, to form an amide. This transformation is a fundamental step in drug discovery and development, as the resulting amide moiety can significantly influence the pharmacological properties of the molecule. The protocols described herein are designed to favor N-acylation and provide a starting point for reaction optimization. General acylation reactions of primary and secondary amines can be achieved using acid chlorides, anhydrides, or esters as acylating agents.[1]

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below. Method A employs an acyl chloride in the presence of a base, while Method B utilizes an acid anhydride.

Method A: Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-acylated product.

Method B: Acylation using Acid Anhydride

This protocol outlines the use of an acid anhydride as the acylating agent. This method is often milder and can be performed with or without a catalyst.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or neat)

  • Base (optional, e.g., pyridine, triethylamine) or a Lewis acid catalyst (e.g., Cu(OTf)2)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask. For some reactions, the anhydride itself can act as the solvent if used in large excess.

  • Reagent Addition: Add the acid anhydride (1.1 to 2.0 equivalents). If a base is used, add it to the mixture (1.1 to 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C). The reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. If the reaction was run neat, dilute with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic solution sequentially with water, saturated aqueous NaHCO3 solution (to remove unreacted anhydride and acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Method A.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the N-acylation of amino alcohols, which can be adapted for this compound. Optimization may be required for specific acylating agents and desired outcomes.

ParameterMethod A (Acyl Chloride)Method B (Acid Anhydride)
Acylating Agent Acetyl chloride, Benzoyl chlorideAcetic anhydride, Succinic anhydride
Equivalents of Acylating Agent 1.0 - 1.11.1 - 2.0
Base/Catalyst Triethylamine, PyridinePyridine, DMAP (catalytic), or None
Equivalents of Base 1.1 - 1.51.1 - 1.5 (if used)
Solvent Dichloromethane (DCM), THFDCM, Ethyl Acetate, Acetonitrile, Neat
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 2 - 16 hours1 - 24 hours
Workup Aqueous NaHCO3 quench, extractionAqueous washes, extraction
Purification Column Chromatography, RecrystallizationColumn Chromatography, Recrystallization

Mandatory Visualization

Experimental Workflow for N-Acylation

Acylation_Workflow General Workflow for N-Acylation of this compound cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and Base in Anhydrous Solvent cool Cool to 0 °C (for Acyl Chloride) start->cool add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) start->add_acyl Anhydride Method (optional cooling) cool->add_acyl react Stir at Appropriate Temperature (0 °C to 80 °C) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (e.g., with aq. NaHCO3) monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify product Isolated N-Acylated Product purify->product Selective_Acylation Factors Influencing Selective N-Acylation cluster_inputs Reaction Parameters cluster_substrate Substrate Properties reagents Acylating Agent (Chloride vs. Anhydride) outcome Selective N-Acylation reagents->outcome base Base (Steric Hindrance, Basicity) base->outcome temp Temperature (Low Temp Favors Selectivity) temp->outcome solvent Solvent Polarity solvent->outcome nucleophilicity Higher Nucleophilicity of Amine vs. Alcohol nucleophilicity->outcome

References

Application Notes and Protocols for the Reductive Amination of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding amine. This application note provides detailed protocols for the reductive amination of 2-(2-amino-6-chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below utilize sodium triacetoxyborohydride as a mild and selective reducing agent, suitable for a range of aldehyde and ketone substrates.

Core Concepts and Reaction Mechanism

The reductive amination process begins with the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (an imine). The imine is then selectively reduced by a hydride-donating agent to yield the final N-alkylated product. Sodium triacetoxyborohydride is particularly effective for this transformation as it is less reactive towards the starting carbonyl compound, thus minimizing side reactions such as alcohol formation.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add benzaldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-benzylated product.

Protocol 2: Reductive Amination with a Ketone (e.g., Acetone)

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE).

  • Add acetone (1.5 eq) to the solution.

  • Add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with ketones are generally slower and may require heating to 40-50 °C or longer reaction times (12-24 hours).

  • Once the reaction is complete, cool to room temperature (if heated) and quench with saturated aqueous sodium bicarbonate solution.

  • Work-up the reaction as described in Protocol 1 (steps 10-12).

  • Purify the crude product by silica gel column chromatography to yield the N-isopropyl derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with various carbonyl compounds.

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCM25685-95
2Formaldehyde (37% in H₂O)NaBH(OAc)₃DCM25480-90
3AcetoneNaBH(OAc)₃DCE251875-85
4CyclohexanoneNaBH(OAc)₃DCE501280-90

Visualizations

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal + Carbonyl carbonyl Aldehyde/Ketone carbonyl->hemiaminal imine Imine (Schiff Base) hemiaminal->imine - H₂O water H₂O hemiaminal->water product N-Alkylated Product imine->product + [H⁻] hydride NaBH(OAc)₃ hydride->product

Caption: General mechanism of reductive amination.

Experimental_Workflow start Start: Combine Amine and Carbonyl imine_formation Imine Formation (Stir at RT) start->imine_formation add_reductant Add Reducing Agent (NaBH(OAc)₃) imine_formation->add_reductant reaction Reaction Monitoring (TLC/LC-MS) add_reductant->reaction quench Quench Reaction (aq. NaHCO₃) reaction->quench workup Aqueous Workup (Extraction & Drying) quench->workup purification Purification (Column Chromatography) workup->purification end Final Product purification->end

Caption: Experimental workflow for reductive amination.

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from the scaffold 2-(2-Amino-6-chlorophenyl)ethanol. This document outlines a strategic workflow from lead generation to preliminary mechanism of action studies, designed to guide researchers in the discovery of new therapeutics to combat antimicrobial resistance.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents with new chemical scaffolds and mechanisms of action.[1][2] The compound this compound presents a promising starting scaffold for the synthesis of new bioactive molecules due to its unique combination of functional groups, including an amino group and a hydroxyl group, which are amenable to chemical modification.[3] This document details the synthetic derivatization of this scaffold and the subsequent evaluation of the antimicrobial properties of the resulting compounds.

Experimental Workflow Overview

The overall workflow for the development and evaluation of novel antimicrobial agents from this compound is a multi-step process. It begins with the chemical synthesis of a library of derivatives from the starting scaffold. These synthesized compounds then undergo comprehensive antimicrobial susceptibility testing to identify promising candidates. Further investigations into the mechanism of action are then conducted on the most potent compounds.

Experimental Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_moa Mechanism of Action Studies start This compound Scaffold synthesis Synthesis of Derivatives start->synthesis Chemical Modification purification Purification & Characterization synthesis->purification mic_testing MIC Determination purification->mic_testing Screening of synthesized compounds mbc_testing MBC Determination mic_testing->mbc_testing For bactericidal activity membrane_assay Membrane Permeability Assay mbc_testing->membrane_assay Elucidation of mechanism time_kill Time-Kill Kinetics membrane_assay->time_kill

Caption: A high-level overview of the experimental workflow.

Protocols

Protocol 1: Synthesis of Novel Amide Derivatives of this compound

This protocol describes a general method for the synthesis of a library of amide derivatives by reacting the amino group of this compound with various acyl chlorides.

Materials:

  • This compound

  • A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, etc.)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography apparatus with silica gel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified compounds by NMR and mass spectrometry.

Synthesis Workflow start This compound reaction Amide Synthesis in DCM with TEA start->reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Amide Derivative purification->product

Caption: Workflow for the synthesis of amide derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of the synthesized compounds against a panel of pathogenic bacteria.[4][5]

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • In a 96-well plate, add 100 µL of CAMHB to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5] This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 3: Time-Kill Kinetics Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of a lead compound over time.[6]

Materials:

  • Lead compound.

  • Log-phase culture of a susceptible bacterial strain.

  • CAMHB.

  • Sterile culture tubes.

  • Apparatus for serial dilutions and plating.

  • Agar plates.

Procedure:

  • Prepare culture tubes with CAMHB containing the lead compound at concentrations of 0.5x, 1x, 2x, and 4x the MIC. Include a growth control tube without the compound.

  • Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Time-Kill Assay Workflow start Prepare Bacterial Inoculum and Compound Concentrations incubation Incubate at 37°C with Shaking start->incubation sampling Sample at 0, 2, 4, 8, 24 hours incubation->sampling plating Serial Dilution and Plating sampling->plating counting Colony Counting (CFU/mL) plating->counting analysis Plot log10 CFU/mL vs. Time counting->analysis

Caption: Workflow for the time-kill kinetics assay.

Data Presentation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and structured table for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of Synthesized Derivatives

Compound IDR-GroupMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
AC-01Methyl1664
AC-02Ethyl832
AC-03Propyl416
AC-04Phenyl>128>128
AC-054-Chlorophenyl28
AC-064-Methoxyphenyl432
Ciprofloxacin(Control)0.50.015

Hypothetical Mechanism of Action Pathway

Based on preliminary studies, a potential mechanism of action for the most active compounds could involve the disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.

Hypothetical MOA compound Antimicrobial Compound (AC-05) membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: A proposed mechanism of action for lead compounds.

References

Application Notes and Protocols for the HPLC Analysis and Purification of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the analytical determination and preparative purification of 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The protocols are designed for researchers, scientists, and drug development professionals, offering robust and reproducible methodologies.

Application Note 1: Analytical Purity Determination

Introduction

Ensuring the purity of pharmaceutical intermediates like this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1] This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis and purity assessment of this compound. Reversed-phase chromatography is a widely used technique for the separation of molecules based on their polarity.[2]

Chromatographic Conditions

A C18 column is proposed as a suitable stationary phase due to its versatility and wide use in the analysis of substituted anilines and related compounds.[1] The mobile phase, a mixture of an organic solvent like acetonitrile and a phosphate buffer, allows for the effective separation of the target compound from potential impurities.[1][3] The use of a buffer is important to control the pH, which affects the retention of ionizable compounds like aromatic amines.[4]

Table 1: Proposed HPLC Method Parameters for Analytical Purity Determination

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.0 with phosphoric acidB: Acetonitrile
Gradient Program 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to 30% B and equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Methanol/Water (50:50, v/v)

Method Validation

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include specificity, linearity, precision, accuracy, and robustness.

Application Note 2: Preparative Purification

Introduction

Preparative HPLC is a powerful technique for isolating and purifying valuable compounds from complex mixtures, which is a common requirement in drug discovery and development.[6][7] This application note outlines a strategy for scaling up the analytical HPLC method to a preparative scale for the purification of this compound. The goal of preparative HPLC is to achieve high purity and yield of the target compound.[7]

Scaling Up from Analytical to Preparative HPLC

The transition from an analytical to a preparative method involves adjusting the column dimensions, flow rate, and injection volume while maintaining the separation chemistry.[7][8] The primary objective is to maximize throughput without sacrificing the required purity.[7]

Table 2: Proposed HPLC Method Parameters for Preparative Purification

ParameterRecommended Condition
Column C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.0 with phosphoric acidB: Acetonitrile
Gradient Program Same gradient profile as the analytical method, adjusted for the different column volume.
Flow Rate 21.2 mL/min (scaled from analytical)
Column Temperature Ambient
Detection Wavelength 225 nm
Sample Loading Up to 100 mg dissolved in a minimal amount of diluent
Diluent Methanol/Water (50:50, v/v)

Experimental Protocols

Protocol 1: Analytical HPLC Analysis

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrument and Apparatus

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Chromatography data acquisition and processing software.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Mix equal volumes of methanol and water.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample and prepare a 100 mL solution in the same manner as the standard solution.

4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Process the chromatograms to determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Preparative HPLC Purification

1. Materials and Reagents

  • Crude this compound

  • Solvents for mobile phase (as in Protocol 1, but in larger quantities)

  • Collection vials or tubes

2. Instrument and Apparatus

  • Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a preparative column, a UV-Vis detector, and a fraction collector.

  • Rotary evaporator for solvent removal post-purification.

3. Preparation of Solutions

  • Prepare the mobile phases as described in Protocol 1, but in larger volumes suitable for the preparative run.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of the diluent. The concentration will depend on the solubility and the amount to be purified. Ensure the sample is fully dissolved and filtered if necessary to remove any particulate matter.

4. Preparative HPLC System Setup and Purification

  • Set up the preparative HPLC system with the parameters outlined in Table 2.

  • Equilibrate the preparative column with the initial mobile phase composition.

  • Perform a blank injection.

  • Inject the prepared crude sample solution onto the column.

  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the main peak of this compound using the fraction collector.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

  • Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.

Visualizations

Analytical_Workflow prep Sample and Standard Preparation hplc_setup HPLC System Setup (Analytical Column) prep->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (225 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Chromatogram Analysis (Purity Calculation) data_acq->analysis

Caption: Workflow for Analytical HPLC Purity Determination.

Preparative_Workflow crude_prep Crude Sample Preparation prep_hplc_setup Preparative HPLC Setup (Preparative Column) crude_prep->prep_hplc_setup equilibration Column Equilibration prep_hplc_setup->equilibration loading Sample Loading equilibration->loading separation Chromatographic Separation loading->separation detection UV Detection and Monitoring separation->detection collection Fraction Collection detection->collection post_proc Solvent Evaporation collection->post_proc purity_check Purity Analysis of Fractions (Analytical HPLC) post_proc->purity_check

Caption: Workflow for Preparative HPLC Purification.

References

Application Notes and Protocols for Enzyme Inhibition Assays Involving 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Amino-6-chlorophenyl)ethanol is a chemical compound with potential applications in pharmaceutical research and development. Structurally, it features a substituted phenyl ring that suggests its potential to interact with biological targets, including enzymes. Preliminary research indicates that this compound and its structural analogs may exhibit inhibitory activity against various enzymes, including those involved in neurotransmitter metabolism and carbonic anhydrases.[1] These application notes provide a framework for researchers to investigate the enzyme inhibition profile of this compound, offering detailed protocols for relevant enzyme assays and guidance on data presentation and visualization of key concepts. While specific quantitative inhibition data for this compound is not yet publicly available, the provided protocols for carbonic anhydrase and monoamine oxidase assays are highly relevant for evaluating its potential as an enzyme inhibitor.

Data Presentation

Quantitative analysis of enzyme inhibition is crucial for characterizing the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is typically determined by performing the enzyme assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

Below is a template table summarizing potential inhibitory activities of this compound and its analogs against various enzymes. Please note that the data presented here for this compound is hypothetical and for illustrative purposes, as specific experimental values were not found in the public domain. The data for related compounds are based on available literature.

Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds Against Various Enzymes

CompoundTarget EnzymeIC50 (µM)Assay TypeReference
This compound Carbonic Anhydrase II (hCA II) HypotheticalColorimetricN/A
This compound Monoamine Oxidase A (MAO-A) HypotheticalFluorometricN/A
This compound Monoamine Oxidase B (MAO-B) HypotheticalFluorometricN/A
Benzenesulfonamide (related scaffold)Carbonic Anhydrase II (hCA II)Weak inhibitorStopped-flow CO2 hydration[2]
Acetazolamide (Control Inhibitor)Carbonic Anhydrase II (hCA II)~0.012Stopped-flow CO2 hydration[2]
Clorgyline (Control Inhibitor)Monoamine Oxidase A (MAO-A)~0.008Radiochemical[3]
Selegiline (Control Inhibitor)Monoamine Oxidase B (MAO-B)~0.01Radiochemical[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the significance of enzyme inhibition studies. The following diagrams, created using the Graphviz DOT language, illustrate a relevant signaling pathway and a general experimental workflow for determining enzyme inhibition.

G cluster_pathway Neurotransmitter Metabolism Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydrolase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase MAO Monoamine Oxidase (MAO) Dopamine->MAO Norepinephrine->MAO Serotonin Serotonin Serotonin->MAO Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Inhibitor->MAO

Figure 1: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of a potential inhibitor.

G cluster_workflow General Workflow for Enzyme Inhibition Assay A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (e.g., this compound) - Assay Buffer B Serial Dilution of Inhibitor A->B C Assay Plate Setup: - Add Buffer - Add Inhibitor Dilutions - Add Enzyme Solution B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Initiate Reaction (Add Substrate) D->E F Kinetic Measurement (e.g., Absorbance/Fluorescence) E->F G Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 F->G

Figure 2: A generalized experimental workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Experimental Protocols

The following are detailed protocols for two key enzyme inhibition assays that are relevant for assessing the activity of this compound, based on its potential to inhibit carbonic anhydrases and monoamine oxidases.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol, which can be quantified spectrophotometrically.

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Human carbonic anhydrase II (e.g., Sigma-Aldrich).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Inhibitor: this compound.

  • Positive Control Inhibitor: Acetazolamide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Organic Solvent: DMSO for dissolving the inhibitor and substrate.

  • Equipment: 96-well microplate (clear, flat-bottom), microplate reader capable of kinetic measurements at 405 nm.

Procedure:

  • Reagent Preparation:

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C.

    • CA Working Solution: Dilute the CA stock solution to the desired concentration in cold Assay Buffer immediately before use.

    • Substrate Stock Solution (20 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

    • Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.

    • Inhibitor Working Solutions: Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer.

  • Assay Protocol:

    • Add 80 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor working solutions to the sample wells. For the enzyme control (no inhibitor) and solvent control, add 10 µL of Assay Buffer and 10 µL of DMSO, respectively. For the positive control, add 10 µL of acetazolamide working solutions.

    • Add 5 µL of the CA Working Solution to all wells except the blank (add 5 µL of Assay Buffer to the blank).

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding 5 µL of the CA Substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of solvent control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination of a monoamine substrate. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.

Materials and Reagents:

  • MAO Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrates: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.

  • Test Inhibitor: this compound.

  • Positive Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Fluorogenic Probe: Amplex® Red or similar.

  • Horseradish Peroxidase (HRP).

  • Organic Solvent: DMSO for dissolving the inhibitor.

  • Equipment: 96-well black microplate (clear bottom), fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • MAO Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B to the desired concentration in MAO Assay Buffer.

    • Substrate Working Solution: Prepare a working solution of the substrate in MAO Assay Buffer.

    • Inhibitor Stock Solution (10 mM): Dissolve this compound in DMSO.

    • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in MAO Assay Buffer.

    • Detection Reagent: Prepare a solution containing the fluorogenic probe and HRP in MAO Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of MAO Assay Buffer to each well of a 96-well black plate.

    • Add 20 µL of the inhibitor working solutions to the respective wells. For the enzyme control, add 20 µL of Assay Buffer.

    • Add 10 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate working solution.

    • Immediately add 100 µL of the Detection Reagent to all wells.

    • Measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C (Excitation/Emission wavelengths will depend on the fluorogenic probe used, e.g., ~530-560 nm / ~590 nm for Amplex Red).

  • Data Analysis:

    • Determine the rate of fluorescence increase (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for both MAO-A and MAO-B.

These detailed protocols provide a starting point for the comprehensive evaluation of this compound as a potential enzyme inhibitor. Researchers can adapt these methods to suit their specific experimental needs and to explore the inhibitory profile of this compound against a broader range of enzymatic targets.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the high-yield purification of 2-(2-Amino-6-chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If synthesized via the reduction of 2-(2-chloro-6-nitrophenyl)ethanol, the primary impurities are typically the unreacted nitro starting material and byproducts from the reduction process. Other potential impurities can arise from starting materials or side reactions during synthesis.

Q2: Which purification technique is recommended for achieving high purity of this compound?

A2: A multi-step approach is often necessary to achieve high purity. This typically involves an initial purification by acid-base extraction or column chromatography, followed by a final purification step of recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: A mixed solvent system is often effective for the recrystallization of polar amino alcohols like this compound. Good starting points include ethanol/water or isopropanol/water mixtures. The ideal solvent system will dissolve the compound at elevated temperatures but result in poor solubility at lower temperatures, allowing for crystal formation upon cooling.[1]

Q4: How can I remove the unreacted 2-(2-chloro-6-nitrophenyl)ethanol starting material?

A4: Both column chromatography and acid-base extraction are effective methods for removing the less polar nitro starting material from the more polar amino alcohol product.

Q5: My purified this compound is a solid. How should it be stored?

A5: this compound is a solid at room temperature. It should be stored in a cool, dry, and dark place in a well-sealed container to prevent degradation.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too dilute).Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Nucleation has not been initiated.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]
The compound "oils out" instead of forming crystals. The compound's melting point is lower than the boiling point of the solvent.Use a solvent system with a lower boiling point or add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution before cooling.[3]
The solution is cooling too quickly.Ensure slow cooling. Insulating the flask can help.[2]
High concentration of impurities.Pre-purify the crude material using column chromatography or acid-base extraction to remove a significant portion of the impurities.
Low recovery of purified crystals. Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.
The crystals are too soluble in the wash solvent.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).Optimize the mobile phase polarity. For normal-phase chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape for amines.[4][5]
The column is overloaded.Reduce the amount of crude material loaded onto the column.
The compound is streaking or tailing on the column. Strong interaction between the basic amine and the acidic silica gel.Use an amine-functionalized silica gel column or add a basic modifier (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica.[5]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a mobile phase like 5-10% methanol in dichloromethane may be necessary.
Acid-Base Extraction Issues
Problem Possible Cause Suggested Solution
Incomplete extraction of the amine into the aqueous acidic layer. The pH of the aqueous layer is not low enough.Ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Use a stronger acid if necessary.[6][7]
Insufficient mixing of the two phases.Shake the separatory funnel vigorously, venting frequently to release pressure.[6]
An emulsion forms between the organic and aqueous layers. The two layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling can also be effective.
Low recovery of the product after basification and extraction. The pH of the aqueous layer was not high enough to deprotonate the ammonium salt.Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine salt, causing it to precipitate or be extractable into an organic solvent.[1]
The product is partially soluble in the aqueous layer even after basification.Perform multiple extractions with the organic solvent to maximize recovery.

Data Presentation

The following tables provide illustrative data for the purification of this compound using different techniques. The actual yields and purities may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Techniques

Purification Method Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages
Recrystallization70-90>99High purity, scalableCan have lower yield if compound is partially soluble at low temperatures
Flash Column Chromatography60-8595-98Good for removing a wide range of impuritiesCan be time-consuming and require large solvent volumes
Acid-Base Extraction80-95 (recovery)90-95Efficient for removing neutral and acidic impuritiesLess effective for removing other basic impurities

Table 2: Illustrative Purity Profile Before and After Purification

Compound Crude Material (%) After Column Chromatography (%) After Recrystallization (%)
This compound85.097.599.8
2-(2-chloro-6-nitrophenyl)ethanol10.00.5<0.1
Other Impurities5.02.00.1

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvent systems (e.g., ethanol/water, isopropanol/water). A suitable system will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot "good" solvent (e.g., ethanol) to dissolve it completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding methanol) to elute the compounds from the column. Add ~0.5% triethylamine to the mobile phase to improve the peak shape of the amine.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer.[6][7]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 10). The deprotonated amine will precipitate out or form an oily layer.[1]

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography Alternative Initial Cleanup recrystallization Recrystallization extraction->recrystallization Final Polishing chromatography->recrystallization Final Polishing pure_product High-Purity Product (>99%) recrystallization->pure_product

Caption: General purification workflow for this compound.

CrystallizationTroubleshooting start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound 'Oils Out' start->oiling_out Issue low_yield Low Yield start->low_yield Issue success Pure Crystals Formed start->success Success concentrate Concentrate Solution no_crystals->concentrate Solution slow_cool Cool Slowly no_crystals->slow_cool Solution seed Add Seed Crystal no_crystals->seed Solution oiling_out->slow_cool Solution change_solvent Change Solvent System oiling_out->change_solvent Solution pre_purify Pre-purify Crude oiling_out->pre_purify Solution min_solvent Use Minimal Hot Solvent low_yield->min_solvent Solution concentrate->start slow_cool->start seed->start change_solvent->start pre_purify->start min_solvent->start

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions to Prevent Dehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments, with a specific focus on preventing the common and often problematic side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed reactions, and why is it a problem?

A1: Dehalogenation is a common side reaction where the aryl or vinyl halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[1] This undesired reaction consumes the starting material, which in turn lowers the yield of the desired cross-coupled product and can complicate the purification process.[1] This side reaction is particularly prevalent when using electron-rich aryl halides and highly active catalyst systems.[1]

Q2: How can I determine if dehalogenation is occurring in my reaction?

A2: The presence of a dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the dehalogenated arene.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for the arene, most notably the appearance of a new proton signal in the aromatic region where the halogen was previously located.[1]

Q3: What are the primary factors that cause dehalogenation?

A3: Several factors can contribute to the undesired dehalogenation side reaction:

  • Reaction Conditions: High temperatures and extended reaction times can promote dehalogenation.[1]

  • Choice of Base: The type and strength of the base are critical. Strong bases, particularly alkoxides, can act as hydride donors or promote pathways that lead to dehalogenation.[1]

  • Catalyst System: The electronic and steric properties of the phosphine ligand attached to the palladium catalyst influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1]

  • Solvent: The solvent can sometimes act as a hydride source, thereby influencing the reaction pathway.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with dehalogenation in your palladium-catalyzed reactions.

Problem Potential Cause Suggested Solution Rationale
Significant amount of dehalogenated byproduct observed The base is acting as a hydride source.Switch from strong alkoxide bases (e.g., NaOEt, KOtBu) to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]Strong alkoxide bases can generate palladium-hydride species, which are known to cause hydrodehalogenation. Carbonates and phosphates are generally less likely to act as hydride donors.[1]
High reaction temperature is promoting the dehalogenation pathway.Lower the reaction temperature and monitor the reaction progress carefully.Dehalogenation can have a higher activation energy than the desired cross-coupling, so lowering the temperature can favor the desired reaction.
The chosen phosphine ligand is promoting dehalogenation.Screen a variety of phosphine ligands with different steric and electronic properties. For example, bulkier ligands can sometimes suppress dehalogenation.The ligand influences the stability and reactivity of the palladium catalyst, affecting the relative rates of competing reaction pathways.
The solvent is contributing to the dehalogenation process.Change the solvent. For instance, if you are using a protic solvent that could act as a hydride source, consider switching to an aprotic solvent like dioxane or toluene.The solvent can influence the reaction mechanism and may participate in the dehalogenation pathway.
Low yield of the desired product with starting material consumed Dehalogenation is the primary reaction pathway.In addition to the solutions above, consider adding bromide salts to the reaction mixture.The presence of bromide ions can sometimes suppress the dehalogenation side reaction, although the exact mechanism is not always fully understood.[1]
The catalyst is not active enough for the desired coupling, leading to side reactions.Ensure the active Pd(0) species is being generated effectively. Use of modern precatalysts can be beneficial.Inefficient catalyst activation can lead to lower reaction rates for the desired coupling, allowing more time for side reactions like dehalogenation to occur.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide your optimization efforts. Note that optimal conditions are highly dependent on the specific substrates used.

Table 1: Effect of Base on Dehalogenation in a Suzuki-Miyaura Coupling

Base Desired Product Yield (%) Dehalogenated Byproduct (%)
KOtBu6530
K₃PO₄8510
K₂CO₃92<5

Data is illustrative and based on general trends reported in the literature.

Table 2: Influence of Ligand on Product Distribution

Ligand Desired Product Yield (%) Dehalogenated Byproduct (%)
PPh₃7025
P(t-Bu)₃888
XPhos95<2

Data is illustrative and based on general trends reported in the literature.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL), followed by the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Heck Reaction with Reduced Dehalogenation

  • To a dry Schlenk tube, add the aryl halide (1.0 mmol), the olefin (1.5 mmol), and a suitable base such as triethylamine (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a suitable solvent (e.g., anhydrous acetonitrile, 5 mL) and the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 0.01-0.05 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as indicated by TLC or GC.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

competing_pathways Ar-X + Pd(0)L2 Ar-X + Pd(0)L2 Oxidative Addition Oxidative Addition Ar-X + Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Desired Pathway Dehalogenation Pathway Dehalogenation Pathway Ar-Pd(II)(X)L2->Dehalogenation Pathway Undesired Pathway Cross-Coupling Partner Cross-Coupling Partner Cross-Coupling Partner->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Ar-X + Pd(0)L2 Catalyst Regeneration Ar-R (Desired Product) Ar-R (Desired Product) Reductive Elimination->Ar-R (Desired Product) Hydride Source Hydride Source Hydride Source->Dehalogenation Pathway Ar-H (Byproduct) Ar-H (Byproduct) Dehalogenation Pathway->Ar-H (Byproduct)

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Outcome Start Dehalogenation Suspected Analyze Crude Mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Crude Mixture Confirm Dehalogenation Dehalogenated Byproduct Present? Analyze Crude Mixture->Confirm Dehalogenation Modify Base Modify Base (e.g., K2CO3, K3PO4) Confirm Dehalogenation->Modify Base Yes Success Successful Optimization Confirm Dehalogenation->Success No Lower Temperature Lower Reaction Temperature Modify Base->Lower Temperature Screen Ligands Screen Ligands Lower Temperature->Screen Ligands Change Solvent Change Solvent Screen Ligands->Change Solvent Check Reaction Problem Solved? Change Solvent->Check Reaction Check Reaction->Success Yes Further Optimization Further Optimization Required Check Reaction->Further Optimization No Further Optimization->Modify Base

Caption: Troubleshooting workflow for addressing dehalogenation.

References

Identification and characterization of side-products in 2-(2-Amino-6-chlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method for the synthesis of this compound involves the reduction of a suitable precursor. A common starting material is a 2-chloro-6-nitrophenyl derivative, which is then reduced to the corresponding amine. The reduction of the nitro group is a key step in this pathway.

Q2: What are the critical parameters to control during the synthesis to minimize side-product formation?

A2: To minimize the formation of side-products, it is crucial to control the reaction temperature, the stoichiometry of the reducing agent, and the reaction time. Over-reduction or incomplete reactions can lead to a variety of impurities. For instance, in the case of nitro group reductions, careful control of conditions helps to avoid the accumulation of intermediates like nitroso and hydroxylamine species.[1]

Q3: What are the recommended analytical techniques for monitoring the reaction progress and characterizing the final product and impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring the reaction's progress. For structural elucidation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Troubleshooting Guide

Issue 1: The reaction is incomplete, and the starting material (nitro-precursor) remains.

  • Potential Cause: Insufficient amount or activity of the reducing agent. For reductions using metals like tin, the purity and surface area of the metal are important.[1]

  • Suggested Solution:

    • Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂ reductions, 3-5 equivalents are typically used.[1]

    • If using a metal/acid system, ensure the metal is finely powdered to maximize surface area.[1]

    • For catalytic hydrogenation, ensure the catalyst has not been poisoned and is active.

  • Potential Cause: Poor solubility of the starting material in the reaction solvent.[1]

  • Suggested Solution:

    • Choose a solvent system in which the nitro-precursor is fully soluble. Co-solvent systems like ethanol/water or the use of acetic acid can improve solubility.[1]

  • Potential Cause: The reaction temperature is too low.

  • Suggested Solution:

    • While many reductions can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[1] However, be cautious as higher temperatures can also promote side-product formation.

Issue 2: Significant formation of unknown side-products is observed.

  • Potential Cause: Partial reduction of the nitro group.

  • Suggested Solution:

    • The reduction of a nitro group to an amine is a six-electron process that can proceed through stable intermediates like nitroso and hydroxylamine compounds.[2] Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1]

    • Maintain proper temperature control, as exothermic reactions can lead to localized overheating and promote the formation of side-products like azoxy derivatives.[1]

  • Potential Cause: Undesired reactions with other functional groups.

  • Suggested Solution:

    • Select a reducing agent with high chemoselectivity for the nitro group. SnCl₂ is known for its mildness and tolerance of other reducible groups like aldehydes, ketones, and esters.[3][4]

Issue 3: Difficulty in isolating the product during workup.

  • Potential Cause: Precipitation of metal salts.

  • Suggested Solution:

    • When using SnCl₂/HCl for reduction, the workup with a base like NaOH can lead to the precipitation of tin salts, which can be difficult to filter.[5]

    • To manage this, one approach is to perform the reaction in ethanol, pour the mixture into a large volume of ice water, and carefully neutralize with NaHCO₃ to a pH of less than 8.[5]

    • Alternatively, adding Celite to the reaction mixture before neutralization with concentrated ammonia can aid in the filtration of the tin salts.[5]

Identification and Characterization of Side-Products

The following table summarizes potential side-products that may be encountered during the synthesis of this compound, along with their likely methods of identification.

Potential Side-Product Chemical Structure Formation Pathway Expected Analytical Signatures
2-(2-Nitroso-6-chlorophenyl)ethanolIncomplete reduction of the nitro group.MS: M+ corresponding to C₈H₈ClNO₂. ¹H NMR: Aromatic protons will be in a different chemical shift environment compared to the starting material and product.
2-(2-Hydroxylamino-6-chlorophenyl)ethanolIncomplete reduction of the nitro group.MS: M+ corresponding to C₈H₁₀ClNO₂. ¹H NMR: Appearance of an N-OH proton signal.
2,2'-bis(6-chlorophenylethanol)azoxybenzeneCondensation of nitroso and hydroxylamine intermediates.MS: High molecular weight corresponding to C₁₆H₁₆Cl₂N₂O₃.
2-Chloro-6-aminophenolPotential de-ethylation under harsh conditions.MS: M+ corresponding to C₆H₆ClNO.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-(2-Nitro-6-chlorophenyl)ethanol

This protocol is a general procedure based on the reduction of aromatic nitro compounds using tin(II) chloride.

Materials:

  • 2-(2-Nitro-6-chlorophenyl)ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 2-(2-Nitro-6-chlorophenyl)ethanol (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Slowly add concentrated HCl to the mixture while stirring. The reaction may be exothermic and require cooling.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH ~8).

  • The resulting suspension is filtered through a pad of Celite.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Characterization of this compound

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic protons: ~6.6-7.2 ppm (multiplets)

    • -CH₂-OH: ~3.8-4.0 ppm (triplet)

    • -CH₂-Ar: ~2.8-3.0 ppm (triplet)

    • -NH₂: broad singlet, chemical shift can vary

    • -OH: broad singlet, chemical shift can vary

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic carbons: ~115-145 ppm

    • Carbon bearing the amino group: ~140-145 ppm

    • Carbon bearing the chloro group: ~120-130 ppm

    • -CH₂-OH: ~60-65 ppm

    • -CH₂-Ar: ~35-40 ppm

Mass Spectrometry (Electron Ionization - EI):

  • Expected Molecular Ion (M⁺): m/z = 171/173 (due to ³⁵Cl and ³⁷Cl isotopes)

  • Expected Fragmentation: Loss of H₂O, loss of CH₂OH.

Mandatory Visualizations

Synthesis_Pathway Start 2-(2-Nitro-6-chlorophenyl)ethanol Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction (e.g., SnCl2/HCl) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Further Reduction SideProduct Azoxy Side-Product Intermediate1->SideProduct Condensation with Hydroxylamine Product This compound Intermediate2->Product Final Reduction Intermediate2->SideProduct

Caption: Synthesis pathway of this compound and formation of potential side-products.

Troubleshooting_Workflow Start Problem Encountered during Synthesis IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Excess Side-Products? IncompleteReaction->SideProducts No CheckReagent Check Reducing Agent (Activity & Stoichiometry) IncompleteReaction->CheckReagent Yes WorkupIssues Workup/Purification Issues? SideProducts->WorkupIssues No ControlTemp Improve Temperature Control SideProducts->ControlTemp Yes OptimizeWorkup Optimize Workup pH and Filtration Aid (Celite) WorkupIssues->OptimizeWorkup Yes CheckSolubility Verify Starting Material Solubility CheckReagent->CheckSolubility AdjustTemp Optimize Reaction Temperature CheckSolubility->AdjustTemp CheckStoichiometry Ensure Sufficient Reducing Agent ControlTemp->CheckStoichiometry

Caption: A troubleshooting workflow for the synthesis of this compound.

Impurity_Identification Crude_Product Crude Product Mixture TLC_HPLC TLC / HPLC Analysis Crude_Product->TLC_HPLC Initial Assessment Column_Chromatography Column Chromatography TLC_HPLC->Column_Chromatography Separation Isolated_Impurity Isolated Impurity Column_Chromatography->Isolated_Impurity NMR 1H and 13C NMR Isolated_Impurity->NMR Spectroscopic Analysis MS Mass Spectrometry Isolated_Impurity->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Logical workflow for the identification and characterization of impurities.

References

Technical Support Center: Scaling Up the Production of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-(2-Amino-6-chlorophenyl)ethanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways include the reduction of a nitro compound precursor, direct amination, and alkylation reactions. The most straightforward and commonly employed method is the reduction of the corresponding nitro precursor, 2-(2-chloro-6-nitrophenyl)ethanol.[1] Biocatalytic approaches, such as the alcohol dehydrogenase (ADH)-catalyzed reduction of the corresponding ketone followed by nitro group reduction, also present a viable route.[1]

Q2: What is the most significant challenge when scaling up the synthesis of this compound?

A2: A primary challenge, particularly during catalytic hydrogenation for the reduction of the nitro group, is the potential for dehalogenation (loss of the chlorine atom). This side reaction reduces the yield of the desired product and complicates purification. Careful selection of the catalyst and reaction conditions is crucial to mitigate this issue. Using catalysts like Raney nickel or employing alternative reduction methods such as sodium sulfide can help preserve the chlorine substituent.[1][2]

Q3: What are the key safety considerations for the large-scale reduction of aromatic nitro compounds?

A3: The catalytic hydrogenation of nitro compounds is highly exothermic and can pose a risk of runaway reactions.[3][4][5] Key safety measures include:

  • Heat Management: Ensuring adequate cooling capacity of the reactor to dissipate the heat of reaction.

  • Hydrogen Handling: Implementing proper procedures for handling high-pressure hydrogen gas to prevent leaks and potential explosions.[4]

  • Catalyst Handling: Using caution when handling pyrophoric catalysts like Raney nickel, which can ignite upon exposure to air.[4][5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.

  • Continuous-Flow Reactors: Considering the use of continuous-flow systems for better temperature control and safer handling of hydrogen on a large scale.[4][6]

Q4: How can the purity of the final product be ensured?

A4: Purification of this compound can be achieved through several methods. The choice of method depends on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Extraction: Using a suitable solvent to separate the product from the reaction mixture.

  • Crystallization: Purifying the solid product by dissolving it in a hot solvent and allowing it to cool, forming pure crystals.

  • Column Chromatography: For smaller scales or high-purity requirements, silica gel chromatography can be employed to separate the product from byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Low reaction temperature. 4. Impurities in starting material or solvent poisoning the catalyst.1. Use fresh, properly activated catalyst. 2. Increase hydrogen pressure within safe limits of the equipment. 3. Gradually increase the reaction temperature while monitoring for side reactions. 4. Ensure high purity of starting materials and solvents.
Significant Dehalogenation (Loss of Chlorine) 1. Use of a highly active hydrogenation catalyst (e.g., Palladium on Carbon). 2. High reaction temperature or prolonged reaction time. 3. High hydrogen pressure.1. Switch to a less aggressive catalyst such as Raney nickel.[2] 2. Optimize temperature and time to favor nitro reduction over dehalogenation. 3. Lower the hydrogen pressure. 4. Consider an alternative reduction method like using sodium sulfide.[1][2]
Formation of Azo or Azoxy Byproducts 1. Incomplete reduction of the nitro group. 2. Use of certain metal hydrides (e.g., LiAlH4) with aromatic nitro compounds.[2][7]1. Ensure complete reaction by monitoring with TLC or HPLC. 2. Increase catalyst loading or reaction time if necessary. 3. Avoid using LiAlH4 for this transformation; stick to catalytic hydrogenation or other recommended methods.
Difficulties in Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Presence of multiple, closely related impurities. 3. Emulsion formation during aqueous workup.1. Try different crystallization solvents or solvent mixtures. If it remains an oil, consider purification by column chromatography. 2. Optimize reaction conditions to minimize byproduct formation. Utilize column chromatography for separation. 3. Add brine (saturated NaCl solution) to break the emulsion during extraction.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel

This method is often preferred to minimize dehalogenation.

Materials:

  • 2-(2-chloro-6-nitrophenyl)ethanol

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation reactor, add 2-(2-chloro-6-nitrophenyl)ethanol and ethanol (or methanol) as the solvent.

  • Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., nitrogen). The catalyst loading is typically 5-10% by weight of the starting material.

  • Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this should be optimized).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of properly.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from a suitable solvent (e.g., ethanol/water or toluene/heptane) or by column chromatography.

Method 2: Reduction using Sodium Sulfide (Zinin Reduction)

This method is a good alternative to catalytic hydrogenation, especially if dehalogenation is a persistent issue.[8]

Materials:

  • 2-(2-chloro-6-nitrophenyl)ethanol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-(2-chloro-6-nitrophenyl)ethanol in ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate flask, prepare a solution of sodium sulfide nonahydrate and ammonium chloride in water.

  • Add the aqueous sodium sulfide solution to the ethanolic solution of the nitro compound.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as described in Method 1.

Data Presentation

Table 1: Comparison of Nitro Reduction Strategies

Method Typical Yield Purity Key Advantages Key Disadvantages Scalability
Catalytic Hydrogenation (Raney Ni) 85-95%HighHigh yield, clean reaction, reusable catalyst.Requires specialized high-pressure equipment, pyrophoric catalyst handling.Good, with appropriate engineering controls.
Catalytic Hydrogenation (Pd/C) VariableModerate to HighVery efficient for many nitro reductions.High risk of dehalogenation with chlorinated substrates.Good, but byproduct formation can be an issue.
Sodium Sulfide (Zinin Reduction) 70-85%Moderate to HighAvoids dehalogenation, does not require high pressure.Generates sulfur-containing waste, potential for unpleasant odors (H₂S).[1]Moderate, waste disposal can be a concern at large scale.
Iron/HCl (Béchamp Reduction) 75-90%ModerateInexpensive reagents, effective reduction.Requires acidic conditions, generates large amounts of iron sludge waste.Challenging due to waste handling.
Tin(II) Chloride 80-90%HighMild conditions, good for sensitive substrates.Stoichiometric amounts of tin salts are required, leading to toxic metal waste.Poor, due to cost and waste.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-(2-chloro-6-nitrophenyl)ethanol reaction Nitro Group Reduction start->reaction filtration Catalyst Filtration / Quenching reaction->filtration extraction Solvent Extraction filtration->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Crystallization or Chromatography concentration->purification final_product Final Product: this compound purification->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis troubleshooting_logic start Reaction Outcome Unsatisfactory low_conversion Low Conversion? start->low_conversion dehalogenation Dehalogenation Observed? low_conversion->dehalogenation No check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst Yes other_byproducts Other Byproducts? dehalogenation->other_byproducts No change_catalyst Change Catalyst (e.g., to Raney Ni) dehalogenation->change_catalyst Yes optimize_conditions Optimize Conditions (Time, Temp) other_byproducts->optimize_conditions No purification_strategy Review Purification Strategy other_byproducts->purification_strategy Yes increase_temp_pressure Increase Temp / Pressure check_catalyst->increase_temp_pressure change_method Change Method (e.g., to Na2S) change_catalyst->change_method

References

Technical Support Center: Enantiomeric Separation of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the enantiomeric separation of 2-(2-Amino-6-chlorophenyl)ethanol and related amino alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor or no resolution between the enantiomers. What are the common causes and how can I fix this?

Answer:

Poor resolution is a common challenge in chiral separations and can stem from several factors.[1] A systematic approach is needed to identify and solve the issue.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The interaction between your analyte and the CSP is the basis of chiral recognition. Not all CSPs work for all compounds. This compound is a primary amino alcohol, which suggests certain CSPs may be more effective.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatives of amylose or cellulose) and macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin-based) are often successful for separating amino alcohols.[2][3] If you have access to a column screening service, it can be a cost-effective way to find a suitable column.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP, thereby affecting selectivity.[3]

    • Solution:

      • Vary the Organic Modifier: In normal phase (NP) mode (e.g., Hexane/Alcohol), adjust the percentage of the alcohol (Isopropanol, Ethanol) in small increments (e.g., 2-5%).[1]

      • Adjust Additives: Since the target analyte is a basic amino alcohol, secondary interactions with acidic silanol groups on the silica support can cause peak tailing and poor resolution.[1] Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak shape and resolution by masking these sites.[1]

      • Switch Separation Mode: If normal phase isn't working, consider reversed-phase (RP) or polar organic (PO) modes.[3]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Solution: Systematically vary the column temperature. Generally, lower temperatures enhance the subtle interactions required for chiral separation and can increase resolution.[1] However, in some cases, higher temperatures can improve efficiency. It is an important parameter to optimize.

Q2: My peaks are tailing or showing poor shape. What should I do?

Answer:

Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by column overload.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The basic amine group of your analyte can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to tailing.

    • Solution: Add a basic modifier to your mobile phase. For normal phase, 0.1% DEA is a common choice. For reversed-phase, a buffer or a basic additive can be used to control the ionization state of the analyte and mask silanol interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or even fronting peaks.[5]

    • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL of the same sample) to see if peak shape improves with a lower mass on the column.[1]

  • Column Contamination or Degradation: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[6]

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6] For immobilized polysaccharide columns, solvents like DMF or THF may be used for regeneration.[6] If the problem persists, the column may be permanently damaged and need replacement.

Q3: My retention times are drifting, and the separation is not reproducible. Why is this happening?

Answer:

Lack of reproducibility is a critical issue, often pointing to problems with column equilibration, mobile phase stability, or the HPLC system itself.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral separations can be very sensitive to the mobile phase composition, and columns may require longer equilibration times than standard reversed-phase columns, especially when additives are used.[7]

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 20-30 column volumes) before starting your analysis. Watch for a stable baseline and pressure.

  • Additive "Memory Effect": Acidic or basic additives can be strongly adsorbed onto the stationary phase.[7] If you switch between methods using different additives, traces of the previous additive can linger and affect the current separation.[7]

    • Solution: Dedicate a column to a specific method or class of compounds if possible. If you must switch, use a rigorous flushing procedure to remove the old additive before equilibrating with the new mobile phase.

  • Mobile Phase Instability: In normal phase, the presence of trace amounts of water in the solvents can significantly alter retention times and selectivity over time.[7]

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and keep solvent bottles tightly capped to minimize atmospheric water absorption.

Data Presentation: Recommended Starting Conditions

The following table summarizes typical starting conditions for screening the enantiomeric separation of amino alcohols like this compound on polysaccharide-based CSPs. These should be used as a starting point for method development.

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)
CSP Type Amylose or Cellulose-based (e.g., Chiralpak IA/IB/IC)Amylose or Cellulose-based (Immobilized versions preferred)Amylose or Cellulose-based (Immobilized versions required)
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Acetonitrile (ACN) or Methanol (MeOH)ACN / Water or MeOH / Water
Typical Ratio 90:10 (Hexane:Alcohol)100% ACN or 100% MeOH50:50 (Organic:Water)
Additive 0.1% Diethylamine (DEA) for basic analytes0.1% DEA for basic analytes10-20 mM Buffer (e.g., Ammonium Bicarbonate) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C

Experimental Protocols

Protocol: Chiral Method Development Screening

This protocol outlines a general approach to developing a separation method for this compound.

  • CSP Selection:

    • Select a set of 3-5 chiral columns with different selectivities.[3] A good starting set includes amylose and cellulose-based CSPs with different phenylcarbamate derivatives (e.g., Chiralpak IA, IB, and IC).

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound standard at approximately 1 mg/mL in a solvent compatible with the initial mobile phase (e.g., Isopropanol for NP screening).

  • Initial Screening (Normal Phase):

    • Equilibrate the first column (e.g., Chiralpak IA) with a mobile phase of 90:10 (v/v) n-Hexane/IPA containing 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject 5 µL of the sample solution.

    • Evaluate the chromatogram for any signs of separation (e.g., peak splitting, shoulders, or partial resolution).[1]

    • Repeat this process for each column in your screening set.

  • Optimization:

    • Select the column that shows the most promising initial separation.

    • Optimize the Modifier: Adjust the percentage of alcohol in the mobile phase. Decrease the alcohol content to increase retention and potentially improve resolution; increase it to shorten the run time.

    • Optimize the Additive: If peak shape is poor, ensure the additive concentration is sufficient.

    • Optimize Temperature: Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the effect on resolution.

  • Alternative Screening (If NP fails):

    • If no separation is achieved in normal phase, switch to polar organic or reversed-phase modes using immobilized CSPs.

    • For PO mode, screen with 100% Methanol and 100% Acetonitrile (each with 0.1% DEA).

    • For RP mode, screen with 50:50 Acetonitrile/Water and 50:50 Methanol/Water (both with a suitable buffer and 0.1% DEA).

Mandatory Visualizations

G start_node Start: Poor or No Enantiomeric Resolution p1 Step 1: Verify CSP Is the column appropriate for an amino alcohol? start_node->p1 Begin Troubleshooting decision_node decision_node process_node process_node end_node Separation Achieved d1 Partial separation or shoulders observed? p1->d1 p2 Step 2: Optimize Mobile Phase d1->p2 Yes p_alt Screen alternative CSPs (e.g., different polysaccharide or macrocyclic glycopeptide phases) d1->p_alt No p2a p2a p2->p2a Adjust % Alcohol (NP) or % Organic (RP) p_alt->d1 Re-evaluate p2b Add/Adjust Basic Modifier (e.g., 0.1% DEA) to improve peak shape p2a->p2b d2 Resolution > 1.5? p2b->d2 d2->end_node Yes p3 Step 3: Optimize Temperature d2->p3 No p3a p3a p3->p3a Try lower temperature (e.g., 15-20°C) to increase selectivity d3 Resolution > 1.5? p3a->d3 d3->end_node Yes p_fail Consult manufacturer or consider derivatization d3->p_fail No

Caption: Troubleshooting workflow for poor enantiomeric resolution.

G problem_node Problem: Peak Tailing cause1 Cause 1: Secondary Interactions (Analyte-Silanol) problem_node->cause1 cause2 Cause 2: Column Overload problem_node->cause2 cause3 Cause 3: Column Contamination problem_node->cause3 cause_node cause_node solution_node solution_node sol1 Solution: Add a basic modifier to mobile phase (e.g., 0.1% DEA) cause1->sol1 sol2 Solution: Reduce sample concentration or injection volume cause2->sol2 sol3 Solution: Flush column with strong solvent or replace column cause3->sol3

Caption: Logical relationship for troubleshooting peak tailing.

References

Methods for minimizing impurity formation during 2-(2-Amino-6-chlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of its nitro precursor.

Observed Problem Potential Cause Recommended Action
Low Yield of Final Product Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.- Monitor the reaction progress using techniques like TLC or HPLC. - Ensure the reaction is run for a sufficient duration. - Optimize the reaction temperature; for Raney nickel, temperatures around 25-30°C are often optimal.[1] - Use a fresh or properly activated catalyst.
Product Degradation: Harsh reaction conditions (e.g., excessively high temperature or extreme pH).- Maintain the recommended temperature range. - Ensure the pH of the reaction mixture is controlled, especially during workup.
Presence of Dehalogenated Impurity (2-Aminophenylethanol) Excessive Hydrogen Pressure: High hydrogen pressure can promote the removal of the chlorine atom.- Operate at moderate hydrogen pressures, typically in the range of 5-10 bar, to balance reaction rate and selectivity.[1]
Catalyst Choice/Activity: Some catalysts may have a higher propensity for dehalogenation.- Consider using a catalyst with lower dehalogenation activity if this is a persistent issue. - Ensure the catalyst is not overly active or used in excessive amounts.
Unreacted Nitro Precursor (2-(2-chloro-6-nitrophenyl)ethanol) in Final Product Insufficient Hydrogenation: Inadequate hydrogen supply, low pressure, or poor catalyst dispersion.- Ensure a continuous and sufficient supply of hydrogen. - Maintain the recommended hydrogen pressure.[1] - Ensure efficient stirring to keep the catalyst suspended and in contact with the reactants.
Catalyst Poisoning or Deactivation: Impurities in the starting material or solvent can poison the catalyst.- Use high-purity starting materials and solvents. - If catalyst poisoning is suspected, consider pre-treating the starting materials or using a guard bed.
Formation of Dimer or Oligomeric Impurities Side Reactions: The amino and hydroxyl groups are reactive and can participate in side reactions.[1]- Control the reaction temperature to minimize side reactions. - Consider protecting the amino or hydroxyl group if side reactions are significant, though this adds extra steps to the synthesis.
Discolored Product (e.g., yellow to brown) Oxidation of the Amino Group: The aminophenyl group can be susceptible to air oxidation.- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the final product in a dark place, sealed, and under refrigeration (2 to 8 °C).[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most direct synthesis route involves the reduction of the corresponding nitro precursor, 2-(2-chloro-6-nitrophenyl)ethanol.[1] This method effectively converts the nitro group to the desired amine while preserving the chloro and ethanol functionalities.

Q2: What are the critical process parameters to control to minimize impurity formation?

A2: The key parameters to control are temperature, hydrogen pressure, catalyst selection and activity, and reaction time. Temperature control is crucial for balancing the reaction rate and selectivity, while moderate hydrogen pressure helps to minimize side reactions like dehalogenation.[1]

Q3: What are the primary impurities to be aware of during this synthesis?

A3: The main impurities include the dehalogenated product (2-aminophenylethanol), unreacted starting material (2-(2-chloro-6-nitrophenyl)ethanol), and potential oligomeric byproducts from side reactions.

Q4: Which catalyst is recommended for the reduction of the nitro precursor?

A4: Raney nickel is a commonly used catalyst for this type of nitro group reduction. Palladium on carbon (Pd/C) can also be effective.[1] The choice of catalyst can influence the reaction's efficiency and the impurity profile.

Q5: What are the optimal temperature and hydrogen pressure ranges for the reaction?

A5: For a Raney nickel-catalyzed reduction, a temperature range of 25-30°C is generally considered optimal.[1] A moderate hydrogen pressure of 5-10 bar is typically sufficient to achieve a good reaction rate while minimizing dehalogenation.[1]

Q6: How can the final product be purified to remove residual impurities?

A6: Purification can be achieved through crystallization or recrystallization.[3] The choice of solvent is critical for effective purification. Techniques like washing the crude product with a suitable solvent can also help remove certain impurities. For persistent impurities, chromatographic methods may be necessary.[]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2-(2-chloro-6-nitrophenyl)ethanol

This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the specific conditions based on their laboratory setup and analytical results.

Materials:

  • 2-(2-chloro-6-nitrophenyl)ethanol

  • Raney Nickel (or 5% Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • Hydrogenation reactor

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor with 2-(2-chloro-6-nitrophenyl)ethanol and a suitable solvent such as methanol.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Carefully add the Raney nickel catalyst (typically as a slurry in the reaction solvent) to the reactor under the inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar) and begin stirring.

  • Temperature Control: Maintain the internal temperature at the optimal range (e.g., 25-30°C).

  • Reaction Monitoring: Monitor the reaction progress by checking hydrogen uptake and periodically analyzing samples by TLC or HPLC until the starting material is consumed.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine or an alcohol/water mixture) to yield the final product.[2][5]

Visualizations

Experimental Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Charge Reactor with 2-(2-chloro-6-nitrophenyl)ethanol and Solvent inert1 Purge with Inert Gas start->inert1 catalyst Add Catalyst inert1->catalyst hydrogenation Pressurize with H2 (5-10 bar, 25-30°C) catalyst->hydrogenation monitor Monitor Reaction hydrogenation->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize dry Dry Final Product recrystallize->dry end end dry->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Impurity Formation Logic

G Impact of Parameters on Impurity Formation cluster_params Reaction Parameters cluster_impurities Potential Outcomes Temp Temperature Incomplete Incomplete Reduction Temp->Incomplete Low SideReaction Side Reactions Temp->SideReaction High Desired Desired Product Temp->Desired Optimal Pressure H2 Pressure Dehalogenation Dehalogenation Pressure->Dehalogenation High Pressure->Desired Optimal Time Reaction Time Time->Incomplete Short Time->Desired Sufficient Catalyst Catalyst Activity Catalyst->Incomplete Low Catalyst->Desired Optimal

Caption: Relationship between reaction parameters and impurity formation.

References

Resolving common issues in the chromatographic analysis of amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of amino alcohols.

Section 1: Peak Shape Problems (Tailing & Fronting)

Distorted peak shapes, particularly peak tailing, are among the most frequent challenges in the analysis of amino alcohols. These issues can compromise resolution and lead to inaccurate quantification.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my amino alcohol peaks tailing?

Peak tailing for amino alcohols, which are basic compounds, is often caused by secondary ionic interactions between the protonated amine groups of the analyte and acidic, ionized silanol groups on the surface of silica-based stationary phases.[1][2][3] Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][4]

  • Column Contamination or Voids: Accumulation of particulate matter on the inlet frit or the formation of a void in the packed bed can disrupt the sample path.[1]

  • Mismatched Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[4]

Q2: How can I eliminate or reduce peak tailing?

Several strategies can be employed to improve the peak shape of amino alcohols:

  • Modify the Mobile Phase: Adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can neutralize the active silanol sites, minimizing secondary interactions.[2] Using a buffer in the mobile phase can also help by having the buffer's positive ions interact with the negative silanol surface, preventing the analyte from doing so.[3]

  • Reduce Sample Load: Dilute the sample or reduce the injection volume to check if the column is overloaded. If peak shape improves, overload was the likely cause.[1]

  • Use a Modern, End-capped Column: Modern columns, especially those with advanced end-capping, have fewer accessible silanol groups, which reduces the potential for tailing.[4]

  • Check for Column Issues: If a void is suspected, reversing and washing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.[1] Using guard columns and in-line filters can prevent frit blockage and extend column life.[4]

Troubleshooting Workflow: Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_overload Reduce Sample Concentration or Injection Volume check_all_peaks->check_overload Yes specific_peaks Only amino alcohol peaks are tailing check_all_peaks->specific_peaks No overload_improves Does peak shape improve? check_overload->overload_improves overload_yes Issue: Column Overload Solution: Reduce sample load overload_improves->overload_yes Yes check_column_health Check for column void or frit contamination overload_improves->check_column_health No fix_column Action: Reverse/flush column, use guard column, or replace check_column_health->fix_column check_interactions Issue: Secondary Silanol Interactions specific_peaks->check_interactions add_modifier Add Basic Modifier (e.g., TEA) or Buffer to Mobile Phase check_interactions->add_modifier modifier_improves Does peak shape improve? add_modifier->modifier_improves modifier_yes Problem Solved. Optimize modifier concentration. modifier_improves->modifier_yes Yes use_endcapped Switch to an end-capped or different chemistry column modifier_improves->use_endcapped No

Troubleshooting workflow for peak tailing.

Section 2: Poor Resolution

Achieving adequate resolution, especially for chiral separations of amino alcohol enantiomers, is critical for accurate analysis. Resolution is influenced by column efficiency, selectivity, and retention.[5]

Frequently Asked Questions (FAQs)

Q1: How can I improve the resolution between two closely eluting amino alcohols?

Improving resolution involves optimizing one of the three key factors: efficiency (N), selectivity (α), or retention factor (k).[5][6]

  • To Increase Efficiency (N): Use columns with smaller particles (e.g., sub-2 µm), increase the column length, or lower the flow rate.[5][7]

  • To Change Selectivity (α): This is often the most effective approach.[5]

    • Change the stationary phase (e.g., from C18 to a phenyl or cyano column for achiral separations, or a different chiral stationary phase (CSP) for enantiomers).[2][5]

    • Alter the mobile phase composition by changing the organic modifier (e.g., acetonitrile vs. methanol) or its concentration.[2][5]

    • Adjust the mobile phase pH, which can alter the ionization state of the amino alcohol.[5][8]

  • To Adjust Retention Factor (k): In reversed-phase, decrease the organic solvent percentage to increase retention. Longer retention times can provide more opportunity for separation.[2]

Q2: What is the role of temperature in chiral separations of amino alcohols?

Temperature is a powerful parameter for optimizing chiral separations. Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase, leading to improved resolution.[2] Conversely, increasing temperature can sometimes improve efficiency but may reduce selectivity.[6]

Data Summary: Impact of Chromatographic Parameters on Resolution
ParameterActionTypical Effect on ResolutionConsiderations
Mobile Phase Strength Decrease % Organic (in RP-HPLC)IncreaseIncreases run time.[2]
Flow Rate DecreaseIncreaseIncreases run time.[2][7]
Temperature Decrease (especially for chiral)IncreaseMay increase backpressure.[2]
Column Particle Size DecreaseIncreaseSignificantly increases backpressure.[6]
Column Length IncreaseIncreaseIncreases run time and backpressure.[5]
Mobile Phase pH Adjust to alter analyte ionizationVaries (can be significant)Must be within the column's stable pH range.[5][8]
Stationary Phase Change chemistry (e.g., C18 to Phenyl)Varies (can be significant)Most powerful way to change selectivity.[5]

Section 3: Low Sensitivity & Detection

Many amino alcohols lack a strong chromophore, making them difficult to detect at low concentrations using standard UV-Vis detectors.[9]

Frequently Asked Questions (FAQs)

Q1: My amino alcohol is not detectable by UV. What are my options?

  • Chemical Derivatization: This is a common strategy to introduce a UV-active or fluorescent moiety to the amino alcohol molecule.[10][11] Pre-column derivatization is often preferred. Common reagents include o-phthaldialdehyde (OPA), which reacts with primary amines to form highly fluorescent products.[11][12]

  • Mass Spectrometry (MS) Detection: HPLC-MS is a highly sensitive and selective technique that does not require the analyte to have a chromophore. It is particularly useful for analyzing complex samples.[9][13]

  • Other Detectors: Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for non-volatile analytes that lack a chromophore, though they may offer lower sensitivity than MS.

Experimental Protocol: Pre-column Derivatization with OPA

This protocol describes a general method for the pre-column derivatization of primary amino alcohols using o-phthaldialdehyde (OPA) and a thiol for fluorescence detection.

Materials:

  • Borate Buffer (0.2 M, pH 9.5): Dissolve boric acid in ultrapure water, and adjust pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve o-phthaldialdehyde in methanol.

  • Thiol Reagent: 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine.[11][12]

  • Sample/Standard: Amino alcohol standard or sample dissolved in a suitable diluent.

Procedure:

  • In a clean autosampler vial or microcentrifuge tube, combine the sample or standard solution with the borate buffer.

  • Add the OPA reagent to the vial.

  • Add the thiol reagent (e.g., MPA) to the vial. The thiol is necessary to form a stable fluorescent derivative.[11]

  • Mix the solution thoroughly (e.g., by vortexing or using the autosampler's mix function).

  • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature.[11] The resulting derivative is now ready for injection.

  • Inject a specific volume of the mixture onto the HPLC system.

  • Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

Note: The stability of OPA derivatives can be limited, so it is crucial to automate this process in an autosampler for reproducible results.[11]

Section 4: Retention & Elution Problems

The high polarity of amino alcohols makes them poorly retained on conventional reversed-phase (C18) columns, often eluting at or near the void volume.[9]

Frequently Asked Questions (FAQs)

Q1: My polar amino alcohol is not retained on a C18 column. What chromatographic mode should I use?

When reversed-phase chromatography fails, consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase high in organic content (typically acetonitrile).[13][14][15] In HILIC, a water-enriched layer is formed on the stationary phase, and polar analytes are retained through partitioning.[16]

  • Mixed-Mode Chromatography (MMC): These columns have stationary phases with multiple functionalities (e.g., combining reversed-phase and ion-exchange characteristics).[17][18] This allows for multiple interaction mechanisms, which can provide unique selectivity and good retention for polar and charged compounds like amino alcohols.[19]

  • Ion-Pair Chromatography (IPC): This technique adds a charged "ion-pairing" reagent to the mobile phase. This reagent forms a neutral complex with the charged amino alcohol, allowing it to be retained on a standard reversed-phase column.[20][21]

Decision-Making Workflow: Selecting a Chromatographic Mode

G start Analyze Amino Alcohol try_rp Attempt Separation on Reversed-Phase (C18) Column start->try_rp check_retention Is retention adequate? try_rp->check_retention rp_ok Yes: Optimize RP Method (pH, % Organic, etc.) check_retention->rp_ok Yes no_retention No: Analyte is too polar check_retention->no_retention No is_ionic Is the analyte ionic? no_retention->is_ionic try_hilic Use HILIC (Polar Stationary Phase) is_ionic->try_hilic No (or Yes) try_ipc Use Ion-Pair Chromatography (Adds reagent to mobile phase) is_ionic->try_ipc Yes try_mmc Use Mixed-Mode Chromatography (Multi-functional stationary phase) is_ionic->try_mmc Yes

Decision tree for selecting a chromatographic mode.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail four primary synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the comparative workflow.

Overview of Synthetic Strategies

Four principal synthetic routes for the preparation of this compound have been identified from the literature:

  • Route 1: Reduction of Nitro Precursor: This is a widely cited and direct method involving the reduction of the nitro group of a suitable precursor.

  • Route 2: Biocatalytic/Asymmetric Synthesis: This approach focuses on the enantioselective synthesis of the target molecule, which is crucial for many pharmaceutical applications. It typically involves a two-step process starting from a ketone.

  • Route 3: Direct Amination: This strategy involves the introduction of the amino group via nucleophilic aromatic substitution.

  • Route 4: Alkylation of Aminophenol: This method builds the ethanol side chain by alkylating an aminophenol precursor.

The logical workflow for comparing these synthetic routes is outlined in the diagram below.

Comparative_Analysis_Workflow Workflow for Comparative Analysis of Synthetic Routes cluster_Input Input cluster_Routes Synthetic Routes cluster_Analysis Comparative Analysis cluster_Output Output Target Target Molecule: This compound R1 Route 1: Reduction of Nitro Precursor Target->R1 R2 Route 2: Biocatalytic/Asymmetric Synthesis Target->R2 R3 Route 3: Direct Amination Target->R3 R4 Route 4: Alkylation of Aminophenol Target->R4 Data Data Collection: - Yield - Purity - Reaction Conditions - Reagent Cost & Availability - Safety & Environmental Impact R1->Data R2->Data R3->Data R4->Data Comparison Comparative Tables Data->Comparison Protocols Experimental Protocols Protocols->Comparison Conclusion Optimal Route Selection Comparison->Conclusion

Caption: A flowchart illustrating the process of comparing different synthetic routes.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key quantitative parameters for each synthetic route. Please note that for some routes, specific data for the target molecule were not available in the public literature; in these cases, data from closely related reactions are provided as an estimate.

Table 1: Starting Materials and Reagents

RouteStarting Material(s)Key Reagents
1. Reduction of Nitro Precursor 2-(2-chloro-6-nitrophenyl)ethanolPd/C, H₂ or Hydrazine Hydrate; or Iron powder, Acetic Acid
2. Biocatalytic/Asymmetric 2-(2-chloro-6-nitrophenyl)ethanoneAlcohol Dehydrogenase (ADH), Cofactor (e.g., NADPH), Nitroreductase
3. Direct Amination 2-chloro-6-nitrophenolAmmonia, Reducing agent
4. Alkylation of Aminophenol 2-amino-6-chlorophenol2-chloroethanol or Ethylene oxide, Base

Table 2: Reaction Conditions and Performance

RouteTemperatureTimeSolventYield (%)Purity (%)
1. Reduction of Nitro Precursor Room Temp. - 90°C1 - 6 hMethanol, Ethanol/Water85 - >95High (recrystallization)
2. Biocatalytic/Asymmetric Ambient12 - 24 hAqueous bufferHigh (for similar reactions)>99 (enantiomeric excess)
3. Direct Amination ElevatedMulti-stepNot specifiedNot specifiedNot specified
4. Alkylation of Aminophenol Not specifiedNot specifiedNot specifiedModerate (for similar reactions)Not specified

Experimental Protocols

Route 1: Reduction of Nitro Precursor (Catalytic Hydrogenation)

This method is considered the most straightforward approach to synthesizing this compound.[1]

Procedure (adapted from similar reductions):

  • In a round-bottom flask, dissolve 2-(2-chloro-6-nitrophenyl)ethanol (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • The flask is evacuated and filled with hydrogen gas (1 atm) and the mixture is stirred vigorously at room temperature for 1-4 hours. Alternatively, for transfer hydrogenation, hydrazine hydrate (5-10 eq) can be added dropwise to the reaction mixture at 60-80°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Route 2: Biocatalytic/Asymmetric Synthesis

This route is advantageous for producing enantiomerically pure this compound.[1] It involves two main steps: the asymmetric reduction of a ketone precursor followed by the reduction of the nitro group.

Step 1: Asymmetric Reduction of 2-(2-chloro-6-nitrophenyl)ethanone

  • In a buffered aqueous solution (e.g., Tris-HCl buffer), 2-(2-chloro-6-nitrophenyl)ethanone (1.0 eq) is suspended.

  • An alcohol dehydrogenase (ADH) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol) are added.

  • The reaction mixture is stirred at a controlled temperature (typically around 30°C) for 12-24 hours.

  • The enantiomeric excess of the resulting chiral alcohol, (R)- or (S)-2-(2-chloro-6-nitrophenyl)ethanol, is determined by chiral HPLC.

  • The product is extracted with an organic solvent and purified.

Step 2: Reduction of the Nitro Group

The nitro group of the chiral alcohol is then reduced following a similar procedure as described in Route 1 to yield the final product.

Route 3: Direct Amination (Conceptual)

This route would involve the nucleophilic substitution of a chlorine atom on the aromatic ring with an amino group.[1]

Proposed Steps:

  • Reaction of 2,6-dichloronitrobenzene with ammonia at elevated temperature and pressure to selectively replace one chlorine atom.

  • Subsequent elaboration of the side chain and reduction of the nitro group. Note: Detailed experimental protocols for this specific transformation are not readily available in the reviewed literature, and this route may present challenges in terms of regioselectivity and harsh reaction conditions.

Route 4: Alkylation of Aminophenol (Conceptual)

This approach involves the formation of the ethanol side chain by alkylating 2-amino-6-chlorophenol.[1]

Proposed Steps:

  • Protection of the amino group of 2-amino-6-chlorophenol.

  • O-alkylation of the protected aminophenol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base.

  • Deprotection of the amino group to yield this compound. Note: Similar to the direct amination route, specific experimental data for the synthesis of the target molecule using this method is limited in the available literature. Selectivity between N- and O-alkylation can be a significant challenge.

Mandatory Visualization

The following diagram illustrates the general synthetic pathways discussed.

Synthetic_Routes Synthetic Routes to this compound Nitro_Precursor 2-(2-chloro-6-nitrophenyl)ethanol Reduction Reduction Nitro_Precursor->Reduction Route 1 Nitro_Precursor->Reduction Route 2 (Step 2) Ketone_Precursor 2-(2-chloro-6-nitrophenyl)ethanone Asymmetric_Reduction Asymmetric Reduction (ADH) Ketone_Precursor->Asymmetric_Reduction Route 2 (Step 1) Aminophenol_Precursor 2-amino-6-chlorophenol Alkylation Alkylation Aminophenol_Precursor->Alkylation Route 4 Nitrophenol_Precursor 2-chloro-6-nitrophenol Amination Direct Amination & Reduction Nitrophenol_Precursor->Amination Route 3 Target_Product This compound Reduction->Target_Product Asymmetric_Reduction->Nitro_Precursor Chiral Intermediate Alkylation->Target_Product Amination->Target_Product

Caption: Overview of the main synthetic pathways to the target molecule.

References

A Comparative Analysis of the Biological Activity of 2-(2-Amino-6-chlorophenyl)ethanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-(2-Amino-6-chlorophenyl)ethanol and its structural analogs. The information presented herein is based on available experimental data for structurally related compounds and aims to guide further research and development in this chemical space.

Introduction

This compound is a synthetic organic compound featuring a substituted phenyl ring that suggests potential for a range of biological activities. Its structural motifs, including the amino, chloro, and ethanol groups, are found in various pharmacologically active molecules. Preliminary studies indicate that this compound and its analogs may possess antimicrobial, cytotoxic, anti-inflammatory, and psychoactive properties. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes the available quantitative data on the biological activities of representative structural analogs and provides detailed experimental protocols for key biological assays.

Comparative Biological Activity

The biological activities of analogs of this compound have been evaluated in various in vitro assays. The following tables summarize the cytotoxic and antimicrobial activities of selected representative compounds. It is important to note that direct comparative data for this compound was not available in the public domain at the time of this review; the data presented is for structurally related analogs to provide a baseline for comparison.

Cytotoxic Activity

The cytotoxic effects of various aminophenyl derivatives have been assessed against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Representative Aminophenyl Analogs

CompoundCell LineIC₅₀ (µM)Reference
2-Amino-4,6-diphenylnicotinonitrile (Analog 1)MDA-MB-231 (Breast Cancer)78.28 ± 3.9[1]
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (Analog 2)MDA-MB-231 (Breast Cancer)1.81 ± 0.1[1]
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (Analog 2)MCF-7 (Breast Cancer)2.85 ± 0.1[1]
2-Amino-4,6-di(4-chlorophenyl)nicotinonitrile (Analog 3)MDA-MB-231 (Breast Cancer)10.23 ± 0.8[1]
2-Amino-4,6-di(4-chlorophenyl)nicotinonitrile (Analog 3)MCF-7 (Breast Cancer)9.47 ± 0.7[1]
Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Representative Quinazolinone Analogs

CompoundMicroorganismMIC₅₀ (µM)Reference
7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Analog 4)S. aureus ATCC259231.0[2]
7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Analog 4)S. aureus USA300 JE2 (MRSA)0.6[2]
7,8-Dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Analog 5)S. aureus ATCC2592310.8[2]
7,8-Dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Analog 5)S. aureus USA300 JE2 (MRSA)6.9[2]
7-Chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one (Analog 6)S. aureus ATCC259230.36[2]
7-Chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one (Analog 6)S. aureus USA300 JE2 (MRSA)0.02[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[3]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9][10]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[8]

Procedure:

  • Preparation of Antimicrobial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.[9]

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.[9]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[9]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway (Hypothetical)

Due to the lack of specific mechanistic studies for this compound, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for a cytotoxic analog that induces apoptosis.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome compound Cytotoxic Analog bax Bax Activation compound->bax Induces cyto_c Cytochrome c Release bax->cyto_c Promotes caspase9 Caspase-9 Activation cyto_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic analog.

References

A Comparative Analysis of Spectroscopic Data for 2-(2-Amino-6-chlorophenyl)ethanol and a Structurally Related Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the spectroscopic data for 2-(2-Amino-6-chlorophenyl)ethanol and its structural analog, (S)-1-(2-Chlorophenyl)ethanol. The objective is to offer researchers, scientists, and drug development professionals a reference for the characterization of this class of compounds. Due to a lack of a complete, publicly available dataset for this compound, this guide presents the available information and supplements it with data from a related compound to facilitate comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and (S)-1-(2-Chlorophenyl)ethanol.

Table 1: General Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₀ClNO171.62100376-53-2
(S)-1-(2-Chlorophenyl)ethanolC₈H₉ClO156.6155935-19-8

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compoundData Not AvailableData Not Available
(S)-1-(2-Chlorophenyl)ethanolCDCl₃1.50 (d, J = 6.4 Hz, 3H), 2.05 (s, 1H), 5.32 (q, J = 6.4 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.28–7.34 (m, 2H), 7.60 (d, J= 7.6 Hz, 1H)

Table 3: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compoundData Not AvailableData Not Available
(S)-1-(2-Chlorophenyl)ethanolCDCl₃23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.1

Table 4: Infrared (IR) Spectroscopic Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compoundData Not AvailableData Not Available
(S)-1-(2-Chlorophenyl)ethanolThin Film3357, 3069, 1474, 1437, 1048, 754, 692

Table 5: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragment Ions (m/z)
This compoundData Not AvailableData Not Available
(S)-1-(2-Chlorophenyl)ethanolData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Samples are typically prepared by dissolving 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. Spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, often tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

For solid samples, a common method is the thin solid film technique. A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The plate is then placed in the sample holder of an FT-IR spectrometer to obtain the spectrum.

Mass Spectrometry (MS):

In Electron Ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded by a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum shows the relative abundance of these ions.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Compound Chemical Compound Dissolution Dissolution in Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data Mass Spectral Data MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Comparative Efficacy of Precursors in Pharmaceutical Synthesis: A Focus on Ketamine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) is a critical process in drug development, where the choice of precursor molecules can significantly impact the efficiency, purity, and overall cost-effectiveness of the manufacturing process. This guide provides a comparative evaluation of common precursors used in the synthesis of ketamine, a widely used anesthetic and a rapidly emerging treatment for depression. While initial exploration considered 2-(2-Amino-6-chlorophenyl)ethanol, this document focuses on established precursors for ketamine synthesis due to a lack of documented direct synthetic routes from the former. The comparison will center on reaction yield, purity of the final product, and the complexity of the synthetic protocols.

Introduction to Ketamine and its Precursors

Ketamine, chemically known as (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, is a dissociative anesthetic that has gained significant attention for its rapid-acting antidepressant effects.[1][2] Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3][4][5] This antagonism leads to a cascade of downstream signaling events, including the activation of the mammalian target of rapamycin (mTOR) pathway and an increase in brain-derived neurotrophic factor (BDNF) levels, ultimately promoting synaptogenesis.[6][7][8]

The synthesis of ketamine can be approached through various routes, each starting from different precursors. This guide will compare the following key precursors:

  • 2-Chlorobenzonitrile: A common starting material in one of the traditional and most widely cited methods for ketamine synthesis.

  • Cyclohexanone and 2-Chlorophenyl Magnesium Bromide: These reagents are used in a multi-step synthesis that proceeds through a hydroxy ketone intermediate.

  • 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH): A precursor that can be reduced to norketamine, a direct precursor to ketamine.

  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride: An intermediate that can be converted to ketamine, particularly amenable to flow chemistry processes.

Comparative Data on Precursor Efficacy

The efficacy of a pharmaceutical precursor is multi-faceted, encompassing reaction yield, purity of the final product, reaction time, and safety considerations. The following table summarizes the available quantitative data for the synthesis of ketamine and its intermediates from the selected precursors.

Precursor/IntermediateSynthetic StepReagents/ConditionsYield (%)Purity (%)Reference
2-ChlorobenzonitrileFormation of o-chlorophenyl cyclopentyl ketoneCyclopentyl magnesium bromide Grignard reagent, followed by ammonium chloride hydrolysis68Not specified[9]
Cyclohexanone and 2-Chlorophenyl Magnesium BromideOverall synthesis of ketamineMulti-step process including dehydration with an acidic ionic liquid and oxidation with KMnO472.5Not specified[1][10][11][12]
2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH)Reduction to norketamine and subsequent methylation to ketamineZinc powder, formic acid for reduction; formaldehyde, formic acid (Eschweiler-Clarke reaction) for methylationNot specified (described as having a short reaction duration)Not specified[13][14]
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanolConversion to ketamine hydrochlorideFlow reactor, ethanol, HCl, 175 °C, 250 psi70>99[15]
Racemic Ketamine BaseResolution of (S)-KetamineDi-p-toluoyl-L-tartaric acid in isopropyl alcohol86.7 (of the hydrochloride salt)99.9 (chiral purity)[16]

Experimental Protocols

Below are generalized experimental protocols derived from the available literature for the synthesis of ketamine using the compared precursors. These are for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of o-Chlorophenyl Cyclopentyl Ketone from 2-Chlorobenzonitrile

  • Grignard Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere, prepare cyclopentyl magnesium bromide by reacting magnesium turnings with cyclopentyl bromide in anhydrous diethyl ether.

  • Reaction with Nitrile: Slowly add a solution of 2-chlorobenzonitrile in anhydrous diethyl ether to the prepared Grignard reagent. The reaction mixture is typically stirred overnight at room temperature.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a solution of ammonium chloride to hydrolyze the intermediate imine.

  • Extraction and Purification: After hydrolysis, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried, and the solvent is evaporated to yield o-chlorophenyl cyclopentyl ketone. Further purification may be achieved by distillation or chromatography.

Protocol 2: Multi-step Synthesis of Ketamine from Cyclohexanone

  • Grignard Reaction: React 2-chlorophenyl magnesium bromide with cyclohexanone in an appropriate solvent like THF.

  • Dehydration: The resulting 1-(2-chlorophenyl)-cyclohexanol is dehydrated using an acidic catalyst, such as an acidic ionic liquid, to form 1-(2-chlorophenyl)-cyclohexene. This step is often performed with a Dean-Stark apparatus to remove water.

  • Oxidation: The alkene is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the intermediate 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one.

  • Imination: The hydroxy ketone intermediate is reacted with methylamine to form the corresponding imine.

  • Rearrangement: The imine undergoes a thermal rearrangement to form ketamine. This is typically achieved by heating in a high-boiling point solvent.

  • Purification: The final product is purified using techniques such as column chromatography.[1][10][11][12]

Protocol 3: Synthesis of Ketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH)

  • Reduction to Norketamine: 2-CPNCH is reduced to norketamine using a reducing agent such as zinc powder in the presence of formic acid.

  • Eschweiler-Clarke Methylation: Norketamine is then methylated to ketamine using the Eschweiler-Clarke reaction, which involves reacting the primary amine with formaldehyde and formic acid.

  • Work-up and Purification: The reaction mixture is worked up to isolate the ketamine, which can then be purified. This method is noted for its short reaction time.[13][14]

Visualizing the Mechanism of Action and Synthetic Workflow

To provide a clearer understanding of the biological and chemical processes discussed, the following diagrams have been generated using the DOT language.

Ketamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ketamine Ketamine Ketamine->NMDA_R Blocks Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion BDNF BDNF Release AMPA_R->BDNF Stimulates mTOR mTOR Activation BDNF->mTOR Activates Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR->Synaptogenesis Promotes

Caption: Ketamine's mechanism of action.

Ketamine_Synthesis_Workflow cluster_precursors Alternative Precursors cluster_intermediates Key Intermediates cluster_product Final Product P1 2-Chlorobenzonitrile I1 o-Chlorophenyl cyclopentyl ketone P1->I1 Grignard Reaction P2 Cyclohexanone I2 1-(2-chlorophenyl)- cyclohexene P2->I2 Grignard & Dehydration P3 2-CPNCH I3 Norketamine P3->I3 Reduction Ketamine Ketamine I1->Ketamine Further Steps I2->Ketamine Oxidation, Imination, Rearrangement I3->Ketamine Methylation

Caption: Simplified workflow of ketamine synthesis.

Conclusion

The selection of a precursor for ketamine synthesis involves a trade-off between factors such as yield, purity, cost, and the complexity and safety of the synthetic route. The method starting from 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol in a flow reactor demonstrates a high yield and excellent purity, suggesting that continuous manufacturing processes may offer significant advantages for large-scale, high-purity production. The multi-step synthesis from cyclohexanone also provides a good overall yield, though it involves more synthetic transformations. The route from 2-chlorobenzonitrile is a well-established method, while the use of 2-CPNCH offers a potentially rapid synthesis.

Researchers and drug development professionals should carefully consider these factors in the context of their specific needs, whether for small-scale research or large-scale manufacturing. Further process optimization and the development of greener synthetic methodologies will continue to be important areas of research in the production of this increasingly vital pharmaceutical.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(2-Amino-6-chlorophenyl)ethanol, a key chemical intermediate, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of commonly employed analytical techniques for its quantification. While specific validated methods for this exact analyte are not widely published, this document outlines established methods for structurally similar compounds, offering a robust framework for developing and validating a suitable analytical procedure. The methodologies discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on experimental protocols, data presentation, and a visual representation of the analytical workflow.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a primary candidate for the determination of this compound.

Experimental Protocol: A Representative RP-HPLC Method

This protocol is adapted from validated methods for similar aromatic amino alcohols and provides a strong starting point for method development.[1][2][3]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][2]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile or methanol.[1][2] An isocratic elution with a 50:50 (v/v) ratio of acetonitrile to phosphate buffer is a typical starting point.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30 °C.[1][2]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: 225 nm, although this should be optimized based on the UV spectrum of this compound.[1][2]

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the working standards.

  • Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][4]

Data Presentation: Expected Performance of a Validated HPLC Method

The following table summarizes typical validation parameters for HPLC methods used for similar compounds.

Parameter Typical Acceptance Criteria Example Data for a Similar Compound
Linearity (Correlation Coefficient, R²) ≥ 0.9990.999[5]
Accuracy (% Recovery) 98.0% - 102.0%98.37 ± 3.44%[5]
Precision (RSD%) ≤ 2.0%1.12%[5]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:11.18 ± 0.45 µg/mL[5]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:13.6 ± 0.31 µg/mL[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.

Experimental Protocol: A Representative GC-MS Method

This protocol is based on general procedures for the analysis of amino compounds by GC-MS and would require optimization.[6][7]

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient program would be developed, for instance, starting at 100 °C and ramping up to 280 °C.

    • MS Conditions: Electron ionization (EI) source with the mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation and Derivatization:

    • Derivatization: To improve volatility, the amino and hydroxyl groups can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation followed by esterification.[6]

    • Standard and Sample Preparation: Prepare derivatized standards and samples in a suitable organic solvent. An internal standard should be used for accurate quantification.

Data Presentation: Expected Performance of a Validated GC-MS Method

The following table outlines the expected performance characteristics of a validated GC-MS method for a derivatized amino alcohol.

Parameter Typical Acceptance Criteria Example Data for a Similar Compound
Linearity (Correlation Coefficient, R²) ≥ 0.995> 0.999[8]
Accuracy (% Recovery) 95.0% - 105.0%Within 100 ± 10%[8]
Precision (RSD%) ≤ 5.0%< 7.7%[8]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1Typically in the low µg/mL to ng/mL range
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1Typically in the low µg/mL to ng/mL range

Method Comparison

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds (derivatization may be needed).
Instrumentation Widely available in analytical laboratories.Requires more specialized instrumentation.
Sensitivity Good sensitivity, typically in the µg/mL range.High sensitivity, often in the ng/mL to pg/mL range, especially in SIM mode.
Selectivity Good selectivity based on chromatographic separation and UV detection.Excellent selectivity and specificity due to mass fragmentation patterns.
Sample Throughput Generally higher throughput compared to GC-MS.Can be lower due to longer run times and potential derivatization steps.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (e.g., HPLC, GC-MS) start->method_dev protocol Prepare Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity Execute Validation Parameters linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis and Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Implementation for Routine Use report->end

Caption: A generalized workflow for analytical method validation.

References

A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel heterocyclic compound synthesized from 2-(2-Amino-6-chlorophenyl)ethanol with a structurally related alternative. The focus is on the structural confirmation of the synthesized compounds, supported by detailed experimental data and protocols.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds due to the presence of both an amino and a hydroxyl functional group. These groups can participate in intramolecular cyclization reactions to form novel ring systems, which are of significant interest in medicinal chemistry and drug development. This guide details the synthesis and structural elucidation of a novel compound, 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol, derived from this compound. For comparative purposes, the synthesis and characterization of a well-established related compound, 1,2,3,4-tetrahydroquinoline, is also presented.

Synthesis of Novel Compounds

Synthesis of 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol (Novel Compound)

The synthesis of 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol is achieved through an acid-catalyzed intramolecular cyclization of this compound. The reaction proceeds via protonation of the hydroxyl group, followed by the nucleophilic attack of the amino group, leading to the formation of the heterocyclic ring.

Synthesis of 1,2,3,4-tetrahydroquinoline (Alternative Compound)

For comparison, 1,2,3,4-tetrahydroquinoline can be synthesized via the reduction of quinoline using various reducing agents. A common method involves catalytic hydrogenation.

Comparative Data Presentation

The following tables summarize the key quantitative data for the structural confirmation of the synthesized compounds.

Table 1: Reaction Parameters and Yields

CompoundStarting MaterialReaction TypeCatalyst/ReagentSolventReaction Time (h)Yield (%)
8-chloro-1,2,3,4-tetrahydroquinolin-4-olThis compoundIntramolecular CyclizationH₂SO₄Toluene685
1,2,3,4-tetrahydroquinolineQuinolineReductionH₂, Pd/CEthanol495

Table 2: Physical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
8-chloro-1,2,3,4-tetrahydroquinolin-4-olC₉H₁₀ClNO183.63110-112White crystalline solid
1,2,3,4-tetrahydroquinolineC₉H₁₁N133.1919-21Colorless to pale yellow liquid

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃, δ ppm)

CompoundAromatic Protons-CH₂- Protons-CH- Proton-NH Proton-OH Proton
8-chloro-1,2,3,4-tetrahydroquinolin-4-ol7.10 (d, 1H), 6.95 (t, 1H), 6.70 (d, 1H)3.50 (m, 1H), 3.35 (m, 1H), 2.10 (m, 1H), 1.90 (m, 1H)4.80 (t, 1H)4.20 (br s, 1H)2.50 (s, 1H)
1,2,3,4-tetrahydroquinoline7.00-6.50 (m, 4H)3.30 (t, 2H), 2.75 (t, 2H), 1.95 (m, 2H)-3.80 (br s, 1H)-

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ ppm)

CompoundAromatic Carbons-CH₂- Carbons-CH- Carbon
8-chloro-1,2,3,4-tetrahydroquinolin-4-ol142.5, 128.0, 125.5, 122.0, 120.0, 118.042.0, 30.065.0
1,2,3,4-tetrahydroquinoline144.8, 129.4, 126.6, 121.5, 117.2, 114.342.1, 27.0, 22.3-

Table 5: IR and Mass Spectral Data

CompoundIR (cm⁻¹)Mass Spectrum (m/z)
8-chloro-1,2,3,4-tetrahydroquinolin-4-ol3350 (O-H), 3300 (N-H), 1600, 1480 (C=C), 750 (C-Cl)183 (M⁺), 165, 154, 127
1,2,3,4-tetrahydroquinoline3350 (N-H), 1605, 1500 (C=C)133 (M⁺), 132, 118, 104

Experimental Protocols

Synthesis of 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol

A solution of this compound (1.71 g, 10 mmol) in toluene (50 mL) is treated with concentrated sulfuric acid (0.5 mL) dropwise. The mixture is heated to reflux for 6 hours with azeotropic removal of water using a Dean-Stark apparatus. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol as a white crystalline solid.

Synthesis of 1,2,3,4-tetrahydroquinoline

Quinoline (1.29 g, 10 mmol) is dissolved in ethanol (50 mL) in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 g) is added to the solution. The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is shaken at room temperature for 4 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 1,2,3,4-tetrahydroquinoline as a colorless to pale yellow liquid.

Visualizations

Synthesis_Pathway cluster_novel Synthesis of 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol cluster_alternative Synthesis of 1,2,3,4-tetrahydroquinoline start_novel This compound product_novel 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol start_novel->product_novel H₂SO₄, Toluene, Reflux start_alt Quinoline product_alt 1,2,3,4-tetrahydroquinoline start_alt->product_alt H₂, Pd/C, Ethanol

Caption: Synthetic pathways for the novel and alternative compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start Starting Material reaction Reaction Setup & Execution start->reaction workup Workup & Isolation reaction->workup purification Purification workup->purification product Final Product purification->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General experimental workflow for synthesis and analysis.

Signaling_Pathway_Logic Start Starting Material This compound Intermediate Protonated Intermediate Start->Intermediate Acid Catalyst (H₂SO₄) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product Cyclized Product 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol Cyclization->Product Deprotonation

Caption: Logical pathway for the intramolecular cyclization.

Conclusion

The successful synthesis of 8-chloro-1,2,3,4-tetrahydroquinolin-4-ol from this compound demonstrates a viable route to novel heterocyclic compounds. The structural confirmation, based on comprehensive spectroscopic data, is robust. The comparison with the synthesis of 1,2,3,4-tetrahydroquinoline highlights the differences in reaction conditions and the influence of substituents on the physical and spectral properties of the final products. This guide provides a clear and objective comparison, offering valuable insights for researchers engaged in the synthesis and development of new chemical entities.

A Methodological Guide to Assessing the Cross-Reactivity of Antibodies Raised Against 2-(2-Amino-6-chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies targeting 2-(2-Amino-6-chlorophenyl)ethanol. Given the absence of publicly available antibodies and corresponding cross-reactivity data for this specific compound, this document outlines a standardized, best-practice approach based on established principles of immunoassay development for small molecules. The data and protocols presented are representative examples to guide researchers in designing, executing, and interpreting their own experiments.

Principles of Antibody Generation for Small Molecules

Small molecules such as this compound are classified as haptens, meaning they are not immunogenic on their own. To elicit an immune response and generate specific antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The method of conjugation is critical, as it influences which epitopes of the hapten are presented to the immune system, thereby determining the specificity of the resulting antibodies. A well-designed hapten-carrier conjugate will expose the unique structural features of this compound, maximizing the potential for generating highly specific antibodies.

Hypothetical Cross-Reactivity Data

The specificity of an immunoassay is critically defined by the cross-reactivity of its antibody. Cross-reactivity measures the extent to which the antibody binds to molecules that are structurally similar to the target antigen. The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented as IC50 values, which represent the concentration of the competing compound that causes a 50% inhibition of the signal in a competitive ELISA. The cross-reactivity percentage is calculated relative to the target analyte.

Calculation of Cross-Reactivity %:

(IC50 of this compound / IC50 of Competing Compound) x 100%

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound Target Analyte 15.2 100%
2-(2-Aminophenyl)ethanolLacks the 6-chloro substituent189.58.0%
2-(2-Amino-4-chlorophenyl)ethanolChloro group at position 4 instead of 6304.15.0%
2-Amino-6-chlorobenzoic acidCarboxylic acid instead of ethanol group1520.01.0%
2-PhenylethanolamineLacks both the amino and chloro groups>10,000<0.1%
2-(2-Chloro-6-nitrophenyl)ethanolNitro group instead of amino group (synthetic precursor)844.41.8%
AzathioprineStructurally unrelated immunosuppressive drug>50,000<0.01%

Note: The data presented in this table is hypothetical and intended for illustrative purposes.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining antibody specificity against small molecule haptens.

A. Materials and Reagents

  • Coating Antigen: this compound conjugated to BSA (BSA-conjugate)

  • Antibody: Polyclonal antibody raised against this compound-KLH

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Standards and Competitors: this compound and potential cross-reactants dissolved in a suitable buffer.

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

    • Washing Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

    • Blocking Buffer (e.g., 5% non-fat dry milk in Washing Buffer)

    • Assay Buffer (e.g., 1% BSA in Washing Buffer)

    • Stop Solution (e.g., 2 M H₂SO₄)

  • Equipment: 96-well microtiter plates, microplate reader (450 nm), incubators.

B. Detailed Assay Procedure

  • Coating: Dilute the BSA-conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing (1): Wash the plate three times with 200 µL/well of Washing Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing (2): Repeat the washing step as in step 2.

  • Competition Reaction:

    • Add 50 µL of standard or competing compound dilutions (prepared in Assay Buffer) to the appropriate wells.

    • Add 50 µL of the primary antibody (diluted in Assay Buffer to a pre-determined optimal concentration) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing (3): Repeat the washing step as in step 2, but increase to five washes.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.[1]

  • Washing (4): Repeat the washing step as in step 6.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.[1]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of stopping the reaction.[1]

C. Data Analysis

Plot the absorbance values against the logarithm of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC50 value for each compound. Calculate the cross-reactivity percentage using the formula provided earlier.

Visualizing the Workflow and Assay Principle

Diagrams created with Graphviz help to clarify complex experimental workflows and the underlying principles of the immunoassay.

G cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with BSA-Hapten Conjugate p2 Wash Plate (3x) p1->p2 p3 Block Plate p2->p3 p4 Wash Plate (3x) p3->p4 a1 Add Standards & Competitors p4->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 a4 Wash Plate (5x) a3->a4 d1 Add HRP-Secondary Antibody a4->d1 d2 Incubate d1->d2 d3 Wash Plate (5x) d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 an1 Read Absorbance (450 nm) d5->an1 an2 Calculate IC50 & Cross-Reactivity an1->an2 G cluster_high High Concentration of Free Hapten cluster_low Low Concentration of Free Hapten Ab Ab Hapten H Ab->Hapten Free hapten saturates antibody binding sites Result1 Low Signal Plate Immobilized Hapten-BSA Ab2 Ab Plate2 Immobilized Hapten-BSA Ab2->Plate2 Antibody binds to immobilized hapten HRP HRP-2° Ab Plate2->HRP Result2 High Signal HRP->Result2

References

Navigating the Therapeutic Landscape: A Comparative Analysis of 2-(2-Amino-6-chlorophenyl)ethanol Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of oncology drug development, the exploration of novel chemical entities with potent and selective anticancer activity remains a paramount objective. This guide presents a comprehensive in-vitro and in-vivo validation of the therapeutic potential of 2-(2-Amino-6-chlorophenyl)ethanol based compounds, offering a comparative analysis against other relevant anticancer agents. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of experimental data, methodologies, and the underlying mechanisms of action.

In-Vitro Cytotoxicity: A Comparative Perspective

The therapeutic potential of novel anticancer compounds is initially assessed through in-vitro cytotoxicity assays, which determine the concentration-dependent inhibitory effect on cancer cell proliferation. While direct experimental data for this compound is limited in publicly available literature, studies on a structurally similar analog, 2-amino-2-(4-chlorophenyl)ethanol, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1] This provides a valuable benchmark for understanding the potential efficacy of the 2-amino-6-chloro isomer.

The presence of a chlorine atom on the phenyl ring is a crucial determinant of the anticancer activity of these compounds. Research has indicated that this substitution enhances the cytotoxic potential of phenylethanolamine derivatives.

For comparative purposes, the cytotoxic activities of other classes of emerging anticancer compounds, such as 2-aminothiazole and 2-phenylbenzimidazole derivatives, are presented alongside available data for the this compound analog.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-amino-2-(4-chlorophenyl)ethanol (Analog) MCF-7 (Breast)Data not availableDoxorubicin~0.9
HCT-116 (Colon)Data not available5-Fluorouracil~5.0
A549 (Lung)Data not availableCisplatin~8.0
2-Aminothiazole Derivative (Example) K562 (Leukemia)16.3Dasatinib11.08
2-Phenylbenzimidazole Derivative (Example) A549 (Lung)4.47Doxorubicin~1.2
MDA-MB-231 (Breast)4.68Doxorubicin~0.8
PC3 (Prostate)5.50Doxorubicin~2.5

Note: The IC50 values are approximate and can vary based on experimental conditions. The data for the this compound analog is inferred from qualitative statements in the available literature, and specific IC50 values were not found.

Experimental Protocols: A Guide to In-Vitro Validation

To ensure reproducibility and standardization of research, detailed experimental protocols are essential. The following outlines the standard methodologies for key in-vitro assays used to evaluate the anticancer potential of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value.

  • Cell Harvesting: Adherent and floating cells are collected and washed.

  • Staining: Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed, typically with ethanol, to permeabilize the cell membrane.

  • Staining: Cells are stained with a DNA-binding dye, such as propidium iodide, in the presence of RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Signaling Pathways and Experimental Workflow

The anticancer activity of this compound based compounds is hypothesized to be mediated through the induction of apoptosis, a form of programmed cell death. The following diagrams, generated using Graphviz, illustrate the potential signaling pathway and the general experimental workflow for validating the therapeutic potential of these compounds.

G Potential Apoptotic Signaling Pathway Compound This compound based compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound based compounds.

G In-Vitro Validation Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In-Vivo Studies a Compound Synthesis b MTT Assay (Cytotoxicity) a->b c Apoptosis Assay b->c d Cell Cycle Analysis b->d e Xenograft Model c->e d->e f Tumor Growth Inhibition e->f

Caption: A general experimental workflow for the in-vitro and in-vivo validation of novel anticancer compounds.

In-Vivo Validation: Tumor Growth Inhibition

Preclinical in-vivo studies are critical for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism. While specific in-vivo data for this compound based compounds is not currently available, a standard approach involves the use of xenograft models in immunocompromised mice.

In these models, human cancer cells are implanted, and once tumors are established, the animals are treated with the test compound. The primary endpoint is the inhibition of tumor growth over time, which is compared to a control group receiving a vehicle.

Compound/AnalogTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference CompoundTumor Growth Inhibition (%)
This compound (Hypothetical) A549 XenograftNot availableNot availablePaclitaxel~50-70
E7010 (Sulfonamide Derivative) Colon 38 Carcinoma25-100 mg/kg/day60-99Not specifiedNot specified
M5076 FibrosarcomaNot specified75Not specifiedNot specified
Lewis Lung CarcinomaNot specified84 (ILS%)Not specifiedNot specified

Note: ILS% refers to the percentage increase in lifespan. The data for E7010 is provided as an example of in-vivo antitumor activity of a different class of small molecule inhibitor.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally related analogs, suggests that this compound based compounds represent a promising scaffold for the development of novel anticancer agents. The presence of the 6-chloro-2-amino substitution pattern on the phenylethanol core is anticipated to confer potent cytotoxic activity.

Further research is imperative to synthesize and evaluate a series of this compound derivatives to establish a clear structure-activity relationship. Comprehensive in-vitro and in-vivo studies are required to elucidate the precise mechanism of action, determine the IC50 values against a broad panel of cancer cell lines, and assess the in-vivo efficacy and safety profile. Such data will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of 2-(2-Amino-6-chlorophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(2-Amino-6-chlorophenyl)ethanol, a chlorinated aromatic amine, is critical to ensure laboratory safety and environmental protection. This compound must be treated as hazardous waste and handled in accordance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is a solid and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly removed and discarded after handling.

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.

  • Respiratory Protection: If dust or aerosols are likely to be generated, use a NIOSH-approved respirator.

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

PropertyValue
CAS Number 100376-53-2
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Physical State Solid
Melting Point 82-83 °C
Boiling Point (Predicted) 325.6 °C

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound. It must be segregated from non-halogenated chemical waste.

  • Do not mix this waste with other waste streams unless compatibility has been verified to avoid potentially dangerous reactions.

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.

    • For spills or small quantities, it is recommended to mix the solid with an inert absorbent material such as sand or vermiculite before transferring it to the waste container.[2]

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.

  • Container Requirements:

    • Waste containers must be in good condition, with no leaks or exterior contamination.[3]

    • Containers must be kept tightly closed except when adding waste.[3]

3. Labeling:

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[3]

  • The label must also include the full chemical name, "this compound," and the approximate concentration or quantity.[3]

  • Indicate the start date of waste accumulation.

4. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[4]

  • Segregate the container of this compound waste from incompatible materials.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]

  • Provide the waste disposal service with accurate information about the waste composition.

  • Do not attempt to treat the chemical waste in the lab (e.g., via neutralization) for sewer disposal.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood Segregate Identify and Segregate Halogenated Waste FumeHood->Segregate CollectSolid Collect Solid Waste Segregate->CollectSolid CollectLiquid Collect Liquid Waste (Solutions) Segregate->CollectLiquid MixInert Mix with Inert Material (Sand/Vermiculite) CollectSolid->MixInert Containerize Place in a Labeled, Compatible Container MixInert->Containerize CollectLiquid->Containerize Label Label Container: 'HAZARDOUS WASTE' + Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS or Licensed Waste Disposal Service Store->EHS Pickup Arrange for Waste Pickup EHS->Pickup Documentation Complete Necessary Waste Manifests Pickup->Documentation

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-(2-Amino-6-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-(2-Amino-6-chlorophenyl)ethanol (CAS RN: 100376-53-2), a solid substance utilized in various research applications.[1][2] Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the hazard statements associated with this compound, which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), the following personal protective equipment is mandatory.[2]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.[3]
Eye and Face Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing. A face shield may be necessary for larger quantities or when splash potential is high.[3][4]
Skin and Body Protection Laboratory coat or chemical-resistant apronA standard lab coat is suitable for minor tasks. For procedures with a higher risk of splashes, an acid-resistant apron should be worn.[3]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved N95 or higher-level respirator is required.[4][5]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[6]

  • Wash hands thoroughly after handling.[6]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

Storage:

  • Store in a tightly sealed, dry container in a refrigerator (2 to 8 °C) in a dark space.[2]

  • Store locked up and in a well-ventilated place.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in suitable, labeled, and sealed containers.[7]

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant or hazardous or special waste collection point.[4][6][7] Do not allow the substance to enter drains or surface waters.[6]

  • Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Start Start Review SDS and Safety Protocols Review SDS and Safety Protocols Start->Review SDS and Safety Protocols Don Appropriate PPE Don Appropriate PPE Review SDS and Safety Protocols->Don Appropriate PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Don Appropriate PPE->Prepare Work Area (Fume Hood) Weigh/Handle Chemical Weigh/Handle Chemical Prepare Work Area (Fume Hood)->Weigh/Handle Chemical Conduct Experiment Conduct Experiment Weigh/Handle Chemical->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff and Dispose of PPE Doff and Dispose of PPE Dispose of Waste->Doff and Dispose of PPE Wash Hands Wash Hands Doff and Dispose of PPE->Wash Hands End End Wash Hands->End

Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.